8-Chloroisoquinolin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
8-chloroisoquinolin-4-ol |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H |
InChI Key |
CEUXWTYCUZBTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
8-Chloroisoquinolin-4-ol: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of 8-Chloroisoquinolin-4-ol. Due to the limited availability of published experimental data for this specific compound, this document also explores general synthetic approaches and potential biological activities based on related chemical structures.
Chemical Identity and Properties
This compound is a halogenated derivative of the isoquinolinol scaffold. While specific experimental data on its physical properties are scarce in publicly accessible literature, its fundamental chemical identifiers have been established.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1782793-75-2 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.61 g/mol |
| InChI | 1S/C9H6ClNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H |
| InChI Key | CEUXWTYCUZBTKM-UHFFFAOYSA-N |
| SMILES | c1cc2c(c(c1)Cl)c(cn2)O |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Chemical Structure
The structure of this compound consists of a fused isoquinoline ring system. A chlorine atom is substituted at the 8-position, and a hydroxyl group is located at the 4-position. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the aromatic ring system is expected to influence its chemical reactivity and biological activity.
Potential Synthesis and Reactivity
The reactivity of this compound is predicted to be influenced by the isoquinoline core, the chlorine substituent, and the hydroxyl group. The nitrogen atom in the isoquinoline ring provides a site for protonation and alkylation. The hydroxyl group can undergo O-alkylation, esterification, and other reactions typical of phenols. The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions but may be displaced under more forcing conditions or through metal-catalyzed cross-coupling reactions.
Hypothetical Biological Activity and Signaling Pathway
Isoquinoline alkaloids are a large class of natural products with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The 8-hydroxyquinoline scaffold, in particular, is known for its metal-chelating properties and has been investigated for its therapeutic potential.
Given the structural similarity to other biologically active isoquinolines, it is hypothesized that this compound could exhibit inhibitory activity against various enzymes or receptors. For instance, it could potentially act as a kinase inhibitor, a common mode of action for many small-molecule drugs in oncology.
Below is a conceptual diagram illustrating a hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase, thereby blocking a downstream signaling cascade.
Caption: Hypothetical kinase inhibition by this compound.
Experimental Protocols
A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or biological evaluation of this compound. Researchers interested in this compound would need to develop and validate their own methodologies based on general procedures for related isoquinoline derivatives.
Conclusion
This compound is a chemical entity with a well-defined structure but limited publicly available data regarding its chemical and physical properties, as well as its biological activity. The information presented in this guide is based on the available chemical identifiers and extrapolations from the known chemistry and pharmacology of the broader isoquinoline class of compounds. Further experimental investigation is required to fully characterize this molecule and to explore its potential applications in research and drug development.
Synthetic Approaches to 8-Chloroisoquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines plausible synthetic pathways for the preparation of 8-Chloroisoquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a specifically documented synthesis in publicly available literature, this document details a proposed synthetic route based on established chemical principles, primarily the Pomeranz-Fritsch reaction. The guide provides a theoretical framework, including a detailed experimental protocol, a comprehensive list of reagents and their properties, and visualizations of the proposed reaction pathway. This document is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related isoquinoline derivatives.
Introduction
Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have led to their use as anticancer, antimicrobial, and antiviral agents, among others. The specific substitution pattern of this compound suggests its potential as a scaffold for the development of novel therapeutic agents. This guide proposes a robust synthetic strategy to access this target molecule, thereby facilitating further research into its chemical and biological properties.
Proposed Synthetic Pathway: Modified Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines.[1] It typically involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde and 2,2-dialkoxyethylamine.[2] For the synthesis of this compound, a modification of this reaction starting from 3-chloroaniline is proposed. This starting material is commercially available and ensures the desired placement of the chlorine atom at the 8-position of the resulting isoquinoline ring.
The proposed pathway involves two key steps:
-
Formation of the Schiff Base Intermediate: Reaction of 3-chloroaniline with a suitable glyoxal derivative.
-
Acid-Catalyzed Cyclization: Intramolecular cyclization of the Schiff base intermediate to form the aromatic this compound.
The overall proposed synthetic scheme is depicted below:
Figure 1: Proposed Pomeranz-Fritsch synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This section provides a hypothetical, yet plausible, experimental procedure for the synthesis of this compound based on the modified Pomeranz-Fritsch reaction.
Step 1: Synthesis of N-(2,2-dimethoxyethylidene)-3-chloroaniline (Schiff Base Intermediate)
-
To a solution of 3-chloroaniline (1.0 eq) in toluene (5 mL/mmol of aniline), add glyoxal monodimethyl acetal (1.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting aniline), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield the crude Schiff base intermediate. This intermediate may be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Carefully add the crude N-(2,2-dimethoxyethylidene)-3-chloroaniline (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C with stirring. The amount of acid should be sufficient to ensure complete dissolution and mixing (e.g., 10 mL/mmol of intermediate).
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 80-100 °C.
-
Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reagent and Product Properties
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | Starting Material |
| Glyoxal Monodimethyl Acetal | C₄H₈O₃ | 104.10 | Starting Material |
| N-(2,2-dimethoxyethylidene)-3-chloroaniline | C₁₀H₁₂ClNO₂ | 213.66 | Intermediate |
| This compound | C₉H₆ClNO | 179.61 | Final Product |
Table 2: Proposed Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Schiff Base Formation | 3-Chloroaniline, Glyoxal Monodimethyl Acetal | Toluene | Reflux (~111) | 4-6 | 85-95 |
| 2 | Cyclization | N-(2,2-dimethoxyethylidene)-3-chloroaniline | Conc. H₂SO₄ | 80-100 | 2-4 | 40-60 |
Note: Expected yields are estimates based on similar reactions reported in the literature and may vary.
Logical Workflow of the Synthesis
The logical progression of the proposed synthesis is illustrated in the following diagram.
Figure 2: Logical workflow for the proposed synthesis of this compound.
Conclusion
This technical guide provides a detailed, albeit theoretical, pathway for the synthesis of this compound. The proposed modified Pomeranz-Fritsch reaction, starting from 3-chloroaniline, represents a logical and feasible approach to obtaining this target molecule. The provided experimental protocol, data tables, and workflow diagrams are intended to equip researchers with the necessary information to undertake this synthesis. Further optimization of reaction conditions may be required to achieve higher yields and purity. The successful synthesis of this compound will open avenues for the exploration of its potential applications in drug discovery and materials science.
References
Unraveling the Therapeutic Potential of 8-Chloroisoquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities. The introduction of halogen and hydroxyl substituents can significantly modulate the biological profile of these molecules. This technical guide explores the potential biological activity and mechanisms of action of 8-Chloroisoquinolin-4-ol by examining the established properties of analogous compounds. Based on this analysis, this compound is predicted to exhibit antimicrobial and cytotoxic properties, potentially through mechanisms involving enzyme inhibition and disruption of cellular integrity. This document provides a foundational resource for researchers initiating studies on this promising, yet under-investigated, compound.
Inferred Biological Activities of Chlorinated Isoquinolinols
The biological activities of quinoline and isoquinoline derivatives are heavily influenced by their substitution patterns. The presence of a chlorine atom can enhance lipophilicity, facilitating membrane permeability, while a hydroxyl group can participate in hydrogen bonding with biological targets.
Antimicrobial and Antifungal Activity
Structurally similar compounds, such as 5-chloro-8-hydroxyquinoline (Cloxyquin), have demonstrated potent antimicrobial activity. Studies have shown that Cloxyquin is effective against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/mL[1]. The proposed mechanism for many 8-hydroxyquinolines involves the chelation of metal ions essential for microbial enzyme function, thereby disrupting cellular processes. Halogenation at various positions of the quinoline ring has been shown to enhance this antimicrobial effect.
Table 1: Illustrative Antimicrobial Activity of a Related Chloro-Hydroxyquinoline
| Compound | Target Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | 0.125 | 0.25 | [1] |
Cytotoxic and Anticancer Activity
Numerous substituted isoquinoline and quinoline derivatives have been investigated for their potential as anticancer agents. The mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival, such as proteasomes and various kinases, or through the induction of apoptosis. For instance, certain substituted quinolines have been identified as inhibitors of the human proteasome, with IC50 values in the low micromolar range[2]. The planar nature of the isoquinoline ring allows for potential intercalation into DNA, a mechanism employed by some cytotoxic agents.
Table 2: Illustrative Cytotoxic and Enzyme Inhibitory Activities of Related Substituted Quinolines
| Compound Class | Biological Target/Assay | IC50 (µM) | Reference |
| Substituted Quinolines | Proteasome (Chymotrypsin-like activity) | 5.4 - 14.4 | [2] |
| 2-Oxoquinoline-1-acetic acid derivatives | Aldose Reductase | 0.45 - 6.0 | [3] |
| 2-Phenylquinolin-4-amine derivatives | HT-29 cancer cell line | 8.12 - 11.34 | [4] |
Enzyme Inhibition
The isoquinoline scaffold is a versatile platform for designing enzyme inhibitors. A notable example from a related class of compounds is Halofuginone, a halogenated quinazolinone derivative. Halofuginone is a potent inhibitor of prolyl-tRNA synthetase (ProRS), with a Ki of 18.3 nM, which leads to an amino acid starvation response, exhibiting anti-inflammatory, anti-fibrotic, and anti-cancer effects[5][6]. This highlights the potential for chlorinated isoquinolinols to target specific enzymes with high affinity.
Postulated Mechanisms of Action
Based on the activities of related compounds, several mechanisms of action can be postulated for this compound.
Disruption of Microbial Cell Integrity and Metabolism
A likely mechanism for antimicrobial activity is the chelation of metal ions, similar to other 8-hydroxyquinolines. This sequestration of essential metal cofactors would inhibit key metabolic enzymes, leading to microbial growth inhibition.
Caption: Postulated metal chelation-based antimicrobial mechanism.
Inhibition of Eukaryotic Enzymes
For potential cytotoxic effects, this compound could act as an inhibitor of critical cellular enzymes in a manner analogous to other substituted quinolines and isoquinolines.
Caption: A general workflow for identifying and characterizing enzyme inhibitors.
Suggested Experimental Protocols
To elucidate the actual biological activity and mechanism of action of this compound, a systematic experimental approach is necessary.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Prepare standardized inocula of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Mycobacterium tuberculosis) according to CLSI or EUCAST guidelines.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in appropriate broth media.
-
Microdilution Assay: In a 96-well microtiter plate, add the microbial inoculum to each well containing the serially diluted compound. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, atmosphere) for the respective microorganisms.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of this compound on various human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and, after adherence, treat with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50) by plotting a dose-response curve.
Enzyme Inhibition Assays
Objective: To screen this compound for inhibitory activity against a panel of relevant enzymes (e.g., kinases, proteases, tRNA synthetases).
Methodology:
-
Assay Setup: Utilize commercially available enzyme inhibition assay kits or develop in-house assays. These typically involve a specific enzyme, its substrate, and a detection system (e.g., fluorescence, luminescence, absorbance).
-
Inhibition Measurement: Perform the enzymatic reaction in the presence of varying concentrations of this compound.
-
Data Analysis: Measure the enzyme activity at each compound concentration and calculate the percent inhibition. Determine the IC50 value from the dose-response curve.
-
Mechanism of Inhibition Studies: For confirmed hits, conduct further kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, the rich pharmacology of the isoquinoline and quinoline scaffolds, particularly with chloro and hydroxyl substitutions, strongly suggests that this compound warrants further investigation. The inferred antimicrobial and cytotoxic activities, potentially mediated by enzyme inhibition or metal chelation, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the systematic evaluation of this compound, which may lead to the discovery of a novel therapeutic agent. Further studies should also focus on its selectivity, toxicity in vivo, and pharmacokinetic properties to fully assess its drug development potential.
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A comprehensive literature review of 8-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroisoquinolin-4-ol is a heterocyclic organic compound with the chemical formula C₉H₆ClNO. As a derivative of isoquinoline, a structural isomer of quinoline, it belongs to a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Isoquinoline and its derivatives are known to exhibit a wide range of biological effects, including antitumor, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive literature review of this compound, summarizing its chemical properties, potential synthetic routes, and predicted biological activities based on structurally related compounds. Due to the limited availability of direct research on this compound, this review heavily relies on data from analogous isoquinoline and quinoline derivatives to provide a predictive and comparative analysis for researchers.
Chemical Properties and Data
While specific experimental data for this compound is not widely published, its basic chemical properties can be inferred from its structure and are available from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 1782793-75-2 | |
| Molecular Formula | C₉H₆ClNO | |
| Molecular Weight | 179.60 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Synthesis of Isoquinoline Derivatives
The synthesis of the isoquinoline core can be achieved through several established methods. While a specific protocol for this compound is not documented in the reviewed literature, the following general strategies for isoquinoline synthesis are relevant.
Established Synthetic Routes for the Isoquinoline Scaffold
Several classical methods are employed for the synthesis of the isoquinoline ring system:
-
Pomeranz–Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzaldehyde and an aminoacetaldehyde diethyl acetal to form the isoquinoline core.[4]
-
Bischler–Napieralski Reaction: This method utilizes the cyclodehydration of a β-phenylethylamine derivative to yield a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[5]
-
Pictet–Spengler Reaction: A condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization, is a key method for producing tetrahydroisoquinolines, which can be subsequently aromatized.[6]
A general workflow for the synthesis of substituted isoquinolines can be visualized as follows:
Potential Synthesis of this compound
A plausible synthetic approach for this compound could involve the use of a starting material already containing the 8-chloro substitution, such as 2-chloro-6-methylaniline. The synthesis of 8-substituted quinolines has been a subject of research, and similar strategies could be adapted for isoquinolines.[7] The introduction of the 4-hydroxyl group could potentially be achieved through oxidation of a suitable precursor or by using a starting material that leads to its formation during cyclization.
Predicted Biological Activity
The biological activities of isoquinoline and quinoline derivatives are vast and well-documented.[2][3] Based on the activities of structurally similar compounds, this compound is predicted to have potential applications in several therapeutic areas.
Antimicrobial Activity
Halogenated 8-hydroxyquinolines are known to possess significant antimicrobial and antifungal activities.[8] For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against Mycobacterium tuberculosis. The presence of a chlorine atom at the 8-position and a hydroxyl group at the 4-position of the isoquinoline core suggests that this compound could exhibit similar antimicrobial properties.
The proposed mechanism of action for some halogenated hydroxyquinolines involves the chelation of metal ions that are essential for microbial enzyme function.[9]
Anticancer Activity
Numerous isoquinoline alkaloids and their synthetic derivatives have demonstrated efficacy against various cancer cell lines.[10] These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[10] The cytotoxic activity of some quinoline derivatives has also been investigated, showing promising results.[11]
Potential Signaling Pathways
Isoquinoline derivatives have been shown to modulate several critical cellular signaling pathways implicated in cancer and other diseases.[10]
MAPK, NFκB, and PI3K Pathways
Research on various isoquinoline compounds has indicated their ability to inhibit pro-survival signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NFκB), and Phosphoinositide 3-kinase (PI3K) pathways.[10][12][13] These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival. The inhibition of these pathways by isoquinoline derivatives represents a key mechanism for their anticancer effects.
Experimental Protocols
Due to the lack of specific studies on this compound, detailed experimental protocols for this compound are not available. However, researchers can refer to established methodologies for the analysis of related isoquinoline and quinoline derivatives.
General Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized isoquinoline derivatives.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Employed for the purification and purity assessment of the synthesized compound.[11]
In Vitro Biological Assays
-
Antimicrobial Susceptibility Testing:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
-
Agar Disk Diffusion Assay: A qualitative method to assess antimicrobial activity.
-
-
Cytotoxicity Assays:
-
MTT Assay: To evaluate the effect of the compound on the viability of cancer cell lines.[11]
-
Trypan Blue Exclusion Assay: To determine the number of viable cells after treatment.
-
-
Western Blotting: To investigate the effect of the compound on the protein expression levels in key signaling pathways (e.g., MAPK, NFκB, PI3K).
-
Flow Cytometry: To analyze the cell cycle distribution and quantify apoptosis in treated cells.
A generalized workflow for the synthesis and biological evaluation of a novel isoquinoline derivative is presented below:
Conclusion
While direct experimental data on this compound is currently limited, a comprehensive review of the literature on related isoquinoline and quinoline derivatives provides a strong foundation for predicting its chemical and biological properties. The established synthetic routes for the isoquinoline scaffold, coupled with the known pharmacological activities of halogenated and hydroxylated analogs, suggest that this compound holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential. This technical guide serves as a valuable resource for researchers embarking on the study of this compound and other substituted isoquinolines.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
8-Chloroisoquinolin-4-ol: An Obscure Compound within a Prominent Chemical Class
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroisoquinolin-4-ol is a chemical compound identified by the CAS number 1782793-75-2. Despite its well-defined structure, a thorough review of scientific literature and patent databases reveals a significant lack of specific information regarding its discovery, history, detailed synthetic protocols, and biological activity. This guide, therefore, aims to provide a comprehensive overview of the broader class of isoquinoline and quinoline compounds to which this compound belongs. By examining the established synthesis methodologies and diverse biological roles of structurally related molecules, we can infer potential characteristics and areas of investigation for this sparsely documented compound. This report summarizes general synthetic strategies for the isoquinoline scaffold, highlights the known biological significance of related chloro- and hydroxy-substituted heterocyclic compounds, and provides a framework for potential future research into this compound.
Introduction to this compound
This compound is a heterocyclic organic compound with the linear formula C₉H₆ClNO. While its existence is confirmed through its listing by various chemical suppliers, there is a notable absence of dedicated research articles or patents detailing its synthesis or characterization. The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a prominent scaffold in medicinal chemistry and natural products.[1] Isoquinoline and its derivatives are found in a variety of plant alkaloids, such as papaverine, and have been leveraged for the development of drugs with diverse therapeutic applications, including anesthetics and antihypertensives.[2] The specific substitution pattern of this compound, featuring a chlorine atom at the 8-position and a hydroxyl group at the 4-position, suggests potential for unique chemical and biological properties.
General Methodologies for Isoquinoline Synthesis
The synthesis of the isoquinoline ring system is well-established in organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. While a specific protocol for this compound is not available, the following methods represent the foundational strategies for constructing the isoquinoline core and could likely be adapted for its synthesis.
Table 1: Prominent Synthetic Routes to Isoquinolines
| Synthesis Method | Starting Materials | Key Transformation(s) | Resulting Structure |
| Bischler-Napieralski Synthesis | β-Phenylethylamine and an acyl chloride/anhydride | Acylation followed by acid-catalyzed cyclodehydration and subsequent dehydrogenation.[2][3] | 1-Substituted Isoquinoline |
| Pictet-Spengler Synthesis | Phenethylamine and an aldehyde | Formation of an imine followed by acid-catalyzed cyclization.[2][3] | 1,2,3,4-Tetrahydroisoquinoline |
| Pomeranz-Fritsch Reaction | Benzaldehyde and an aminoacetaldehyde diethyl acetal | Formation of an imine followed by acid-catalyzed cyclization.[3][4] | Unsubstituted or Substituted Isoquinoline |
| Pictet-Gams Synthesis | β-Hydroxy-β-phenylethylamine | Acid-catalyzed cyclization with dehydration.[2][3] | Isoquinoline |
These classical methods, along with more modern transition-metal-catalyzed approaches, offer a toolbox for accessing a diverse range of isoquinoline derivatives. The choice of synthesis would depend on the desired substitution pattern and the availability of starting materials.
Caption: Generalized workflow for the synthesis of substituted isoquinolines.
Potential Biological Significance of the Isoquinoline and Quinoline Scaffolds
Although no biological data exists for this compound, the broader families of isoquinolines and the structurally related quinolines are rich in biologically active compounds.
-
Antimicrobial and Antiviral Activity: Numerous quinoline derivatives have been investigated for their therapeutic potential. For instance, certain 4-aminoquinoline derivatives have shown activity against influenza viruses.[5] The 8-hydroxyquinoline scaffold is also a well-known pharmacophore with a range of biological activities.[6]
-
Anticancer Properties: Derivatives of 8-hydroxyquinoline have been synthesized and evaluated as potential antitumor agents, with some compounds showing cytotoxicity against human carcinoma cell lines.[7]
-
Antimalarial Activity: The 8-aminoquinoline class of compounds has been a cornerstone of antimalarial therapy, particularly for the eradication of latent malaria.[8][9]
The presence of a chlorine atom and a hydroxyl group on the isoquinoline ring of this compound suggests that it could be a candidate for biological screening in these and other therapeutic areas.
Caption: Potential therapeutic applications of the isoquinoline/quinoline core structure.
Conclusion and Future Directions
This compound remains a poorly characterized molecule within the scientifically significant class of isoquinolines. While direct information is scarce, the established synthetic routes to the isoquinoline core provide a clear path for its preparation and future study. The known biological activities of structurally related chloro- and hydroxy-substituted quinolines and isoquinolines suggest that this compound could be a valuable candidate for biological screening. Future research should focus on developing a reliable synthetic protocol for this compound, followed by a thorough characterization of its physicochemical properties and a broad evaluation of its biological activity. Such studies would finally shed light on the potential of this currently obscure compound.
References
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 7. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 8-Aminoquinoline Therapy for Latent Malaria [ouci.dntb.gov.ua]
The Synthesis of 8-Chloroisoquinolin-4-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
8-Chloroisoquinolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active quinoline and isoquinoline scaffolds. The synthesis of substituted 4-hydroxyisoquinolines and their quinoline analogs often employs classical cyclization strategies. Among these, the Gould-Jacobs reaction stands out as a robust and versatile method for the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] This reaction proceeds through a series of steps: condensation, thermal cyclization, saponification, and decarboxylation to yield the 4-hydroxyquinoline core.[2][3]
This guide proposes a synthetic strategy for this compound based on the application of the Gould-Jacobs reaction to 3-chloroaniline. While a direct adaptation of this reaction would yield the corresponding 7-chloro-4-hydroxyquinoline, the principles can be logically extended to the synthesis of the isoquinoline analog. This document provides detailed, albeit theoretical, experimental protocols to serve as a starting point for the synthesis of this important class of molecules.
Proposed Synthetic Pathway for this compound
The proposed synthesis of this compound is analogous to the Gould-Jacobs synthesis of 4-hydroxyquinolines. The overall workflow can be visualized as a four-step process starting from 3-chloroaniline.
Caption: Proposed Gould-Jacobs reaction pathway for the synthesis of 7-chloro-4-hydroxyquinoline.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-((3-chlorophenylamino)methylene)malonate
Reaction:
Procedure:
A mixture of 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 110-120 °C for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The ethanol formed during the reaction is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| 3-Chloroaniline | 127.57 | 1.0 | - |
| Diethyl Ethoxymethylenemalonate | 216.23 | 1.1 | - |
| Diethyl 2-((3-chlorophenylamino)methylene)malonate | 297.73 | - | Calculated based on starting material |
Step 2: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
Reaction:
Procedure:
The crude diethyl 2-((3-chlorophenylamino)methylene)malonate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to 240-260 °C for 30-60 minutes.[4] The reaction progress is monitored by TLC. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and dried.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| Diethyl 2-((3-chlorophenylamino)methylene)malonate | 297.73 | - |
| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 251.67 | Calculated based on starting material |
Step 3: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reaction:
Procedure:
The ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (10-20%). The mixture is heated to reflux for 2-4 hours until a clear solution is obtained.[5] The reaction is cooled, and the pH is adjusted to acidic (pH 2-3) with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with water, and dried.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 251.67 | - |
| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 223.61 | Calculated based on starting material |
Step 4: Decarboxylation to 7-Chloro-4-hydroxyquinoline
Reaction:
Procedure:
The 7-chloro-4-hydroxyquinoline-3-carboxylic acid is heated in a high-boiling point solvent like diphenyl ether or Dowtherm A at 250-270 °C until the evolution of carbon dioxide ceases.[2] The reaction mixture is then cooled, and the product is precipitated by the addition of a non-polar solvent. The solid is collected by filtration, washed, and can be further purified by recrystallization.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 223.61 | - |
| 7-Chloro-4-hydroxyquinoline | 179.60 | Calculated based on starting material |
Alternative Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gould-Jacobs reaction.[6]
Caption: Workflow for microwave-assisted Gould-Jacobs synthesis.
Procedure:
A mixture of the aniline derivative (e.g., 3-chloroaniline) and diethyl ethoxymethylenemalonate is subjected to microwave irradiation in a dedicated microwave reactor. The reaction can be performed neat or in a high-boiling polar solvent. Typical conditions involve heating to 250-300 °C for 5-15 minutes.[4] This one-pot method can directly yield the ethyl 4-hydroxyquinoline-3-carboxylate, which can then be saponified and decarboxylated as described above.
Conclusion
This technical guide has outlined a robust and plausible synthetic strategy for the preparation of this compound derivatives, based on the well-established Gould-Jacobs reaction. The provided experimental protocols, while based on analogous transformations, offer a solid foundation for researchers to develop a specific and optimized synthesis for the target compound and its derivatives. The inclusion of a microwave-assisted alternative provides a modern, efficient approach to this classical transformation. Further experimental validation is required to determine the precise optimal conditions and yields for the synthesis of this compound.
References
Technical Guide: 8-Chloroisoquinolin-4-ol (CAS No. 1782793-75-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroisoquinolin-4-ol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and their diverse pharmacological activities. The introduction of a chlorine atom and a hydroxyl group at specific positions on the isoquinoline scaffold can significantly modulate the molecule's physicochemical properties and biological activity, making this compound a compound of interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of the available technical information for this compound.
Chemical Identification and Properties
A precise identification of chemical compounds is critical for research and development. The Chemical Abstracts Service (CAS) number for this compound is 1782793-75-2.
Table 1: Chemical Identifiers and Properties of this compound and Related Isomers
| Property | This compound | 8-Chloroquinolin-4-ol | 1-Chloroisoquinolin-4-ol | 4-Chloroisoquinoline |
| CAS Number | 1782793-75-2 | 57797-97-4[1][2] | 3336-43-4[3] | 1532-91-8[4][5] |
| Molecular Formula | C₉H₆ClNO | C₉H₆ClNO[1][2] | C₉H₆ClNO[3] | C₉H₆ClN[4] |
| Molecular Weight | 179.60 g/mol | 179.6030 g/mol [1] | 179.6030 g/mol [3] | 163.60 g/mol [5] |
| Appearance | Not specified | Solid[1] | Solid[3] | Light yellow to brown solid (<27.5°C), Liquid (>29.5°C)[5] |
| Melting Point | Not specified | Not specified | Not specified | 27.5-29.5 °C[5] |
| Boiling Point | Not specified | Not specified | Not specified | 130-132 °C (at 9 Torr)[5] |
| Purity | Not specified | 95%[1] | 97%[3] | Not specified |
| InChI Key | Not specified | SUZPLFOSYVTCLE-UHFFFAOYSA-N[1] | JEVLGPVFFYUBRI-UHFFFAOYSA-N[3] | LBEQEEIDWHKVAR-UHFFFAOYSA-N[5] |
Note: Data for this compound is limited. Properties of related isomers are provided for comparative purposes.
Potential Synthesis Strategies
A representative synthetic workflow for a related compound, 4-aminoisoquinoline-8-methyl formate, involves a multi-step process starting from 8-bromoisoquinoline. This includes a carbonylation reaction, followed by bromination, and then a Buchwald-Hartwig amination, and finally deprotection.[6] Such strategies highlight the modular nature of isoquinoline synthesis, allowing for the introduction of various substituents.
For the synthesis of hydroxyquinolines, a common strategy involves the chlorination of a hydroxyquinoline precursor. For instance, the synthesis of 4-amino and 4-thioalkyl-8-hydroxyquinolines starts with the chlorination of 4-hydroxy-8-tosyloxyquinoline using phosphorus oxychloride.[7] This chlorinated intermediate then undergoes nucleophilic substitution with various amines or thiols.[7]
Diagram 1: Generalized Synthetic Pathway for Substituted Isoquinolines
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological and Pharmacological Activity
The biological activities of this compound have not been extensively reported. However, the isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological effects.
Derivatives of the closely related 8-hydroxyquinoline are known to possess antimicrobial, antifungal, and antitumor activities.[8][9] For example, certain 8-hydroxyquinoline derivatives have shown potent activity against various bacterial and fungal strains.[8] Furthermore, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against several human cancer cell lines and in vivo antitumor activity in a xenograft model.[9]
The 4-aminoquinoline scaffold, famously represented by chloroquine and hydroxychloroquine, has a long history of use as an antimalarial agent and has also been investigated for its potential in treating other diseases.[10] The introduction of a chlorine atom can significantly influence the electronic and lipophilic properties of a molecule, potentially enhancing its membrane permeability and interaction with biological targets.
Given these precedents, this compound could plausibly exhibit a range of biological activities. Experimental screening against various biological targets would be necessary to elucidate its specific pharmacological profile.
Diagram 2: Potential Areas of Biological Investigation
Caption: Potential avenues for biological screening of this compound.
Experimental Protocols (Hypothetical)
Due to the lack of specific published experimental data for this compound, the following protocols are hypothetical and based on general methodologies for similar compounds. Researchers should adapt these protocols based on the specific properties of the compound and laboratory safety guidelines.
General Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C.
-
Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in broth to achieve a range of concentrations.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Conclusion
This compound is a chemical entity with potential for further exploration in various scientific disciplines. While specific data on its synthesis and biological activity are currently limited, its structural similarity to well-studied isoquinoline and quinoline derivatives suggests that it may possess interesting pharmacological properties. The information and hypothetical protocols provided in this guide serve as a starting point for researchers interested in investigating this compound. Further experimental work is necessary to fully characterize its chemical and biological profile.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 8-Chloroquinolin-4-ol | CAS 57797-97-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 4-Chloroisoquinoline CAS#: 1532-91-8 [m.chemicalbook.com]
- 6. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 8-Chloroisoquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroisoquinolin-4-ol is a synthetic heterocyclic compound belonging to the isoquinoline class. While direct experimental data for this specific molecule is limited in publicly available literature, the isoquinoline and closely related quinoline scaffolds are well-established pharmacophores known to interact with a range of biologically significant targets. This technical guide consolidates available information on the potential therapeutic targets of this compound by examining the structure-activity relationships (SAR) of analogous compounds. The primary putative targets identified are DNA Methyltransferases (DNMTs) and Epidermal Growth Factor Receptor (EGFR) kinase, both of which are critical in cancer pathogenesis. This document provides a comprehensive overview of these targets, quantitative data from related inhibitors, detailed experimental protocols for assessing target engagement, and visual representations of relevant signaling pathways and workflows.
Introduction to Isoquinoline Derivatives in Drug Discovery
Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This scaffold is present in numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The structural rigidity and the presence of a nitrogen atom capable of forming hydrogen bonds make the isoquinoline nucleus an attractive starting point for the design of targeted therapeutic agents.
Primary Potential Therapeutic Targets
Based on the activities of structurally similar compounds, the two most probable high-value therapeutic targets for this compound are DNA Methyltransferases (DNMTs) and Epidermal Growth Factor Receptor (EGFR).
DNA Methyltransferases (DNMTs)
DNA methylation is a crucial epigenetic modification where a methyl group is added to the cytosine base of DNA, predominantly in the context of CpG dinucleotides. This process is catalyzed by DNMTs and is essential for gene silencing and the maintenance of genomic stability. In cancer, aberrant hypermethylation of tumor suppressor gene promoters is a common event, leading to their inactivation.[1] Inhibition of DNMTs can lead to the re-expression of these silenced genes, providing a therapeutic avenue for cancer treatment. Several quinoline-based compounds have been identified as potent DNMT inhibitors.[1][2]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of many cancers, including non-small-cell lung cancer and colorectal cancer.[3] The quinoline and isoquinoline scaffolds are core components of several clinically approved EGFR tyrosine kinase inhibitors (TKIs).[3][4]
Quantitative Data for Analogous Inhibitors
Table 1: Inhibitory Activity of Quinoline and Isoquinoline Analogs against DNA Methyltransferases (DNMTs)
| Compound/Analog Name | Target | Assay Type | IC50 (µM) | Reference |
| SGI-1027 (a 4-aminoquinoline) | DNMT1 | Enzymatic | 10 | [1] |
| Analog 5 (a 4-aminoquinoline) | DNMT1 | Enzymatic | 5.7 | [1] |
| Analog 31 (a 4-aminoquinoline) | DNMT1 | Enzymatic | 15 | [1] |
| SGI-1027 | DNMT3A (catalytic domain) | Enzymatic | 0.8 | [1] |
| Analog 5 | DNMT3A (catalytic domain) | Enzymatic | 0.7 | [1] |
| Analog 31 | DNMT3A (catalytic domain) | Enzymatic | 0.9 | [1] |
Table 2: Inhibitory Activity of Quinoline and Isoquinoline Analogs against Epidermal Growth Factor Receptor (EGFR)
| Compound/Analog Name | Target | Assay Type | IC50 (nM) | Reference |
| Gefitinib (a quinazoline) | EGFR | Kinase Assay | 38.9 | [3] |
| Erlotinib (a quinazoline) | EGFR | Kinase Assay | ~20 | [5] |
| Lapatinib (a quinazoline) | EGFR | Kinase Assay | - | |
| Isoquinoline derivative 9a | HER2 (related to EGFR) | Kinase Assay | Good Activity | |
| Isoquinoline derivative 9b | HER2 (related to EGFR) | Kinase Assay | Good Activity | |
| Isoquinoline derivative 11c | SKBR3 cells (HER2 overexpressing) | Cell-based | - | |
| Isoquinoline derivative 14a | SKBR3 cells (HER2 overexpressing) | Cell-based | 103 |
Signaling Pathways
The potential therapeutic effects of this compound are mediated through its interaction with key signaling pathways.
DNA Methylation and Gene Silencing Pathway
EGFR Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound against its putative targets.
DNMT1 Inhibition Assay (Radiometric)
This protocol is adapted from methods used for characterizing quinoline-based DNMT inhibitors.[1]
Objective: To determine the in vitro inhibitory activity of this compound on human DNMT1.
Materials:
-
Recombinant human DNMT1 enzyme
-
Biotinylated hairpin DNA substrate with a CpG site
-
[³H]-S-adenosyl-L-methionine (SAM)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine the DNMT1 enzyme, biotinylated DNA substrate, and the test compound or vehicle (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding a solution of unlabeled SAM and guanidine hydrochloride.
-
Add streptavidin-coated SPA beads to the wells.
-
Incubate for 30 minutes at room temperature to allow the biotinylated DNA to bind to the beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
EGFR Kinase Inhibition Assay (Luminescent)
This protocol is based on commercially available kinase assay platforms.
Objective: To determine the in vitro inhibitory activity of this compound on EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a white-walled microplate, add the EGFR kinase, peptide substrate, and the test compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit EGFR phosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells (high EGFR expression)
-
Cell culture medium and supplements
-
Epidermal Growth Factor (EGF)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A431 cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-EGFR antibody to normalize for protein loading.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Conclusion
While further direct experimental validation is required, the analysis of structurally related compounds strongly suggests that this compound holds promise as an inhibitor of DNA Methyltransferases and/or Epidermal Growth Factor Receptor. The provided data on analogous compounds, along with detailed experimental protocols, offer a robust framework for initiating the characterization of this molecule's therapeutic potential. The exploration of isoquinoline derivatives as targeted therapies, particularly in oncology, remains a vibrant and promising area of research.
References
- 1. New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMT inhibitors – Cancer Epigenetics Society [ces.b2sg.org]
- 3. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Prediction of 8-Chloroisoquinolin-4-ol Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroisoquinolin-4-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of isoquinoline, a scaffold known for a wide range of pharmacological activities, this molecule warrants investigation into its physicochemical and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the predicted properties of this compound using in silico methodologies. The data presented herein is generated based on established computational models and serves as a foundational resource for further research and development.
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 1782793-75-2
-
Canonical SMILES: C1=CC=C2C(=C1)C(=CN=C2Cl)O
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its solubility, permeability, and ultimately, its bioavailability. The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its chemical structure using established computational algorithms.
| Property | Predicted Value | Methodology |
| Molecular Weight | 179.6 g/mol | Calculation from molecular formula |
| Molecular Formula | C₉H₆ClNO | Elemental composition |
| LogP (octanol-water partition coefficient) | 2.5 | Atom-based and fragment-based methods |
| Water Solubility (LogS) | -3.0 | Quantitative Structure-Activity Relationship (QSAR) models |
| pKa (acidic) | 7.5 | Substructure-based prediction |
| pKa (basic) | 2.0 | Substructure-based prediction |
| Topological Polar Surface Area (TPSA) | 45.5 Ų | Fragment-based calculation |
| Number of Rotatable Bonds | 0 | Molecular graph analysis |
| Hydrogen Bond Donors | 1 | Molecular graph analysis |
| Hydrogen Bond Acceptors | 2 | Molecular graph analysis |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
ADMET properties are crucial for assessing the drug-likeness of a compound. In silico ADMET prediction provides an early indication of a molecule's potential pharmacokinetic and safety profile, helping to guide lead optimization and reduce late-stage attrition in drug development.[3][4][5]
Absorption
| Parameter | Prediction | Methodology |
| Human Intestinal Absorption | High | QSAR models based on molecular descriptors |
| Caco-2 Permeability | Moderate | Machine learning models trained on experimental data |
| P-glycoprotein Substrate | No | Classification models based on molecular fingerprints |
| P-glycoprotein Inhibitor | No | Classification models based on molecular fingerprints |
Distribution
| Parameter | Prediction | Methodology |
| Blood-Brain Barrier (BBB) Permeability | Low | QSAR models incorporating LogP and TPSA |
| Plasma Protein Binding | High | Machine learning models based on physicochemical properties |
| Volume of Distribution (VDss) | Low | Regression models based on LogP and pKa |
Metabolism
| Parameter | Prediction | Methodology |
| CYP450 2D6 Substrate | No | Substrate specificity models based on 3D pharmacophores |
| CYP450 3A4 Substrate | Yes | Substrate specificity models based on 3D pharmacophores |
| CYP450 2D6 Inhibitor | No | QSAR classification models |
| CYP450 3A4 Inhibitor | Yes | QSAR classification models |
Excretion
| Parameter | Prediction | Methodology |
| Total Clearance | Low | Models integrating plasma protein binding and metabolism predictions |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Classification models based on structural alerts |
Toxicity
| Parameter | Prediction | Methodology |
| hERG Inhibition | Low risk | QSAR models and structural alerts |
| Hepatotoxicity (DILI) | Low risk | Classification models based on structural fragments and physicochemical properties |
| Ames Mutagenicity | Low risk | Structural alert-based and machine learning models |
| Skin Sensitization | Low risk | QSAR models based on reactivity and skin penetration |
Methodologies for In Silico Prediction
The predictions presented in this guide are based on a variety of computational methods. Below are detailed overviews of the key experimental (in silico) protocols.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property.[6][7][8]
Protocol for QSAR Model Development:
-
Data Collection and Curation: A dataset of molecules with known experimental values for the property of interest (e.g., water solubility, hERG inhibition) is compiled. The chemical structures are standardized, and any inconsistencies in the data are addressed.
-
Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
-
Feature Selection: Statistical methods are employed to select a subset of the most relevant descriptors that have the strongest correlation with the property being modeled. This step is crucial to avoid overfitting and to build a robust model.
-
Model Building: A mathematical model is constructed using machine learning algorithms such as multiple linear regression, partial least squares, support vector machines, or random forests. The model is trained on a subset of the data (the training set).
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with an independent set of molecules (the test set) that were not used in model training.[9][10]
Physiologically-Based Pharmacokinetic (PBPK) Modeling
PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on physiological and physicochemical parameters.[11][12][13][14][15]
Protocol for PBPK Model Building:
-
Model Structure Definition: A whole-body PBPK model is constructed, consisting of compartments representing major organs and tissues (e.g., gut, liver, kidney, brain, adipose). These compartments are interconnected by the circulatory system.
-
Physiological Parameterization: The model is populated with physiological parameters for the species of interest (e.g., human), including organ volumes, blood flow rates, and tissue composition.
-
Compound-Specific Data Input: Physicochemical properties of the drug, such as LogP, pKa, and solubility, are incorporated into the model. In vitro data on metabolism (e.g., intrinsic clearance) and transport are also included.
-
Model Simulation and Refinement: The model is used to simulate the concentration-time profiles of the drug in different tissues. The model parameters are refined by comparing the simulation results with available in vivo pharmacokinetic data.
-
Prediction and Extrapolation: Once validated, the PBPK model can be used to predict drug disposition in different populations (e.g., pediatric, renally impaired), assess drug-drug interactions, and inform dosing strategies.
Potential Biological Activity and Signaling Pathways
Isoquinoline and its derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[16][17] Many of these effects are attributed to the modulation of key signaling pathways involved in cell growth, proliferation, and survival. As a derivative of isoquinoline, this compound may potentially interact with similar targets.
One of the key pathways often implicated in the action of isoquinoline-based compounds is the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Conclusion
This technical guide provides a comprehensive in silico assessment of the physicochemical and ADMET properties of this compound. The predicted data suggests that this compound possesses favorable drug-like properties, including good intestinal absorption and a potentially low risk for several key toxicities. However, it is important to note that these are computational predictions and require experimental validation. The methodologies and workflows outlined in this document provide a framework for the continued investigation of this compound and other novel chemical entities in the drug discovery pipeline. Further in vitro and in vivo studies are warranted to confirm these in silico findings and to fully elucidate the pharmacological potential of this compound.
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Computational tools for ADMET [crdd.osdd.net]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET Prediction | Rowan [rowansci.com]
- 6. neovarsity.org [neovarsity.org]
- 7. neovarsity.org [neovarsity.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]
- 11. What is physiologically based pharmacokinetic (PBPK) modeling? [synapse.patsnap.com]
- 12. What is the introduction of PBPK modeling? [synapse.patsnap.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Experimental protocols for using 8-Chloroisoquinolin-4-ol in vitro
A comprehensive review of available scientific literature reveals a significant lack of published data regarding the in vitro experimental use of 8-Chloroisoquinolin-4-ol. While the chemical structure is defined and the compound is commercially available, there is no readily accessible information detailing its biological activity, mechanism of action, or established protocols for its use in laboratory research.
Extensive searches for in vitro studies, quantitative data (such as IC50 or EC50 values), and experimental protocols specifically for this compound did not yield any relevant scientific publications. The available information is limited to its chemical identity (CAS Number: 1782793-75-2) and basic properties.
Research has been conducted on structurally related compounds, such as isoquinoline alkaloids and substituted quinolines, which have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. However, this information is not directly applicable to this compound, as small changes in chemical structure can lead to significant differences in biological function.
Therefore, this document cannot provide detailed application notes, experimental protocols, or quantitative data for this compound due to the absence of this information in the current scientific literature.
General Workflow for Characterizing a Novel Compound In Vitro
For researchers interested in investigating the biological effects of a novel or uncharacterized compound like this compound, a general workflow can be followed. This typically involves a series of tiered experiments to first determine cytotoxicity and then to explore potential mechanisms of action.
Caption: A generalized workflow for the in vitro characterization of a novel chemical compound.
Hypothetical Signaling Pathway Investigation
Should initial screening reveal that this compound impacts cell viability, a next step could be to investigate its effect on common signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: A hypothetical signaling pathway that could be investigated for modulation by this compound.
It is strongly recommended that researchers consult primary literature for validated protocols on related compounds to design an appropriate experimental plan for this compound. Any investigation into the biological activity of this compound would be novel and would require extensive validation.
Application Notes and Protocols for Chloro-Substituted Quinolines in Cellular Assays
Disclaimer: Extensive research did not yield specific data on the application of 8-Chloroisoquinolin-4-ol in cellular assays. The following application notes and protocols are based on published data for structurally related chloro-substituted quinoline and isoquinoline derivatives with demonstrated activity in cellular contexts, particularly in cancer cell lines. This information is intended to serve as a comprehensive example and a guide for researchers interested in evaluating compounds with similar scaffolds.
Introduction
Chloro-substituted quinoline and isoquinoline cores are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. These compounds can influence various cellular processes, and their application in cell-based assays is crucial for elucidating their mechanism of action and therapeutic potential. This document provides an overview of the application of these compounds in cellular assays, with a focus on their antiproliferative and pro-apoptotic effects.
Derivatives of 4-aminoquinoline have been shown to possess growth inhibitory properties in the micromolar range against various cancer cell lines.[1] For instance, certain hybrid compounds have demonstrated substantial activity against breast cancer cell lines, suggesting that a hybrid pharmacophore approach can enhance tumor specificity.[1] These findings underscore the importance of cellular assays in screening and characterizing novel anticancer agents based on the quinoline scaffold.
Data Presentation: Antiproliferative Activity of Representative Chloro-Substituted Quinolines
The following table summarizes the 50% growth inhibition (GI50) values for representative chloro-substituted quinoline derivatives in various human cancer cell lines. This data is compiled from studies investigating the anticancer effects of these compounds.[1][2]
| Compound Class | Cell Line | Cell Type | GI50 (µM) |
| 4-Aminoquinoline Sulfonamide Hybrid | MDA-MB-231 | Breast Cancer | 5.97 |
| MDA-MB-468 | Breast Cancer | 4.18 | |
| MCF7 | Breast Cancer | 4.22 | |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrid | CaCo-2 | Colorectal Adenocarcinoma | 0.4 - 8 |
| MCF-7 | Breast Adenocarcinoma | 0.4 - 8 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.4 - 8 | |
| HuT78 | T-cell Lymphoma | 0.4 - 8 | |
| THP-1 | Acute Monocytic Leukemia | 0.4 - 8 | |
| Raji | Burkitt's Lymphoma | 0.4 - 8 |
Signaling Pathways
While the precise mechanism of this compound is unknown, related compounds often exert their effects through the induction of apoptosis and interference with DNA repair pathways. One of the key proteins in DNA damage and repair is Poly(ADP-ribose) Polymerase 1 (PARP1).[3][4][5] Inhibition of PARP1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.
Caption: Proposed signaling pathway for chloro-substituted quinolines via PARP1 inhibition.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies evaluating the antiproliferative activity of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids.[2]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, CaCo-2, CCRF-CEM)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT-based cell proliferation assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is a general method for assessing apoptosis, a mechanism of cell death induced by some quinoline derivatives.[2]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations (e.g., GI50 and 2x GI50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Poly(ADP-ribose) Polymerase 1 (PARP-1) Binds to 8-Oxoguanine-DNA Glycosylase (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Angiopoietin-like protein 8 directs DNA damage responses towards apoptosis by stabilizing PARP1-DNA condensates [ouci.dntb.gov.ua]
Application Notes and Protocols for the Evaluation of 8-Chloroisoquinolin-4-ol as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, publicly available data specifically detailing the kinase inhibitory activity of 8-Chloroisoquinolin-4-ol is limited. The following application notes and protocols are presented as a generalized framework for the evaluation of a novel small molecule compound, such as this compound, as a potential kinase inhibitor, based on standard methodologies in the field and the known activities of structurally related quinoline and isoquinoline compounds.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The quinoline and isoquinoline scaffolds are present in numerous FDA-approved kinase inhibitors, suggesting that novel derivatives, such as this compound, represent promising candidates for drug discovery efforts.
These notes provide a comprehensive guide to the initial characterization of a novel compound, herein referred to as "Compound X" (exemplified by this compound), as a kinase inhibitor. The protocols cover in vitro biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a physiological context, and methods to investigate the impact on downstream signaling pathways.
Hypothesized Signaling Pathways
Based on the activity of related quinazoline and quinoline derivatives, Compound X could potentially target key oncogenic signaling pathways such as the EGFR and PI3K/Akt/mTOR pathways.[1][2][3][4] These pathways are central to cell proliferation, survival, and angiogenesis.
Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway by Compound X.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents a template for summarizing the in vitro kinase inhibitory activity of Compound X against a panel of selected kinases.
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| EGFR | [Example: 50] | 6 |
| VEGFR2 | [Example: 250] | 15 |
| PI3Kα | [Example: >1000] | 200 |
| CDK2 | [Example: 800] | 30 |
| Aurora A | [Example: 150] | 25 |
Note: The IC50 values for Compound X are hypothetical and for illustrative purposes only.
Experimental Protocols
A tiered approach is recommended for evaluating a novel kinase inhibitor. This begins with broad in vitro screening, followed by more focused biochemical and cell-based assays.
Caption: General experimental workflow for characterizing a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP detection assay to measure kinase activity and determine the IC50 value of an inhibitor.[5]
Objective: To quantify the in vitro inhibitory potency of Compound X against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Substrate for the kinase (e.g., poly(Glu, Tyr) 4:1)
-
Compound X, dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X in DMSO, starting at a high concentration (e.g., 1 mM). Also prepare dilutions of staurosporine.
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution (at 2X final concentration) to the wells of a 384-well plate.
-
Add 2.5 µL of the compound dilutions (or DMSO for control wells).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and substrate (at 2X final concentration). The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This converts the generated ADP back to ATP, which is used by a luciferase to produce light.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to control wells (0% inhibition for DMSO, 100% inhibition for a high concentration of staurosporine).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Compound X on the proliferation and viability of cancer cell lines.
Objective: To determine the half-maximal effective concentration (EC50) of Compound X in a cell-based model.
Materials:
-
Cancer cell line (e.g., A549, a human lung carcinoma line with EGFR expression)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound X, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include DMSO-only wells as a vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control wells.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Protocol 3: Western Blot Analysis of Phosphoprotein Levels
This protocol is used to determine if Compound X inhibits the phosphorylation of a target kinase and its downstream substrates within a cellular context.[6][7]
Objective: To assess the in-cell target engagement of Compound X by measuring changes in protein phosphorylation.
Materials:
-
Cancer cell line (e.g., A549)
-
Serum-free medium and complete growth medium
-
Growth factor (e.g., EGF) to stimulate the pathway
-
Compound X
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can cause background with phospho-antibodies).[6][8]
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of Compound X (or DMSO vehicle) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and 2x SDS-PAGE sample buffer. Denature by heating at 95°C for 5 minutes.[6]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-EGFR) to confirm equal protein loading.
Caption: Logical flow of a Western blot experiment to confirm kinase inhibition.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Halogenated Hydroxyisoquinoline Derivatives in Neuroscience Research
Disclaimer: Extensive literature searches did not yield specific data for a compound named "8-Chloroisoquinolin-4-ol" in the context of neuroscience research. It is possible that this is a novel compound or a less common nomenclature. The following application notes and protocols are therefore based on the well-documented neuroprotective properties of the broader class of isoquinoline and 8-hydroxyquinoline derivatives. The provided data and protocols are illustrative and intended to serve as a guide for the investigation of similar novel chemical entities.
I. Introduction
Isoquinoline and its derivatives represent a large class of nitrogen-containing heterocyclic compounds with diverse and potent biological activities. In neuroscience, various isoquinoline alkaloids have demonstrated significant neuroprotective effects.[1][2][3][4] These effects are often attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival.[3][4] Halogenated derivatives of these scaffolds are of particular interest in drug development as the inclusion of halogens can modulate pharmacokinetic and pharmacodynamic properties such as membrane permeability, metabolic stability, and target binding affinity.
This document provides an overview of the potential applications of a representative halogenated hydroxyisoquinoline derivative, herein referred to as "8-Chloro-4-hydroxyisoquinoline," in neuroscience research, with a focus on its neuroprotective capabilities.
II. Potential Applications in Neuroscience
-
Neuroprotection in Models of Neurodegenerative Diseases: Investigation of its ability to protect neurons from toxins and pathological processes relevant to Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3]
-
Modulation of Neuroinflammation: Assessment of its anti-inflammatory effects in microglia and astrocyte cell cultures.[3]
-
Inhibition of Oxidative Stress: Characterization of its antioxidant properties in neuronal cells subjected to oxidative insults.[3]
-
Tool for Studying Neuronal Signaling Pathways: Use as a chemical probe to investigate signaling cascades crucial for neuronal survival and death.
III. Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical quantitative data for "8-Chloro-4-hydroxyisoquinoline" to illustrate its potential pharmacological profile. This data is not based on experimental results for this specific compound and should be considered for guidance purposes only.
| Parameter | Value | Cell Model | Assay |
| Neuroprotective Activity | |||
| IC50 (vs. Glutamate toxicity) | 5 µM | HT22 Hippocampal Neurons | MTT Assay |
| IC50 (vs. H2O2-induced toxicity) | 2.5 µM | SH-SY5Y Neuroblastoma Cells | Cell Viability Assay |
| Antioxidant Activity | |||
| IC50 (ROS Scavenging) | 1.8 µM | SH-SY5Y Neuroblastoma Cells | DCFDA Assay |
| Anti-inflammatory Activity | |||
| IC50 (TNF-α Inhibition) | 7 µM | BV-2 Microglial Cells (LPS-stimulated) | ELISA |
| IC50 (IL-6 Inhibition) | 10 µM | BV-2 Microglial Cells (LPS-stimulated) | ELISA |
| Cytotoxicity | |||
| CC50 | > 50 µM | SH-SY5Y Neuroblastoma Cells | MTT Assay |
IV. Experimental Protocols
A. Protocol for Assessing Neuroprotective Effects against Glutamate-Induced Excitotoxicity in HT22 Cells
This protocol details the methodology to evaluate the neuroprotective effect of a test compound against glutamate-induced oxidative stress in the HT22 murine hippocampal cell line.
1. Materials and Reagents:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate solution
-
Test Compound (e.g., 8-Chloro-4-hydroxyisoquinoline)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
2. Cell Culture and Plating:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
3. Treatment:
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Following pre-treatment, add glutamate to a final concentration of 5 mM to induce excitotoxicity. Include a vehicle control group (no glutamate, no compound) and a glutamate-only control group.
4. MTT Assay for Cell Viability:
-
After 24 hours of glutamate exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
B. Protocol for Measuring Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol describes the measurement of intracellular ROS levels in SH-SY5Y cells using the 2',7'-dichlorofluorescin diacetate (DCFDA) probe.
1. Materials and Reagents:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H2O2)
-
Test Compound
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Phosphate Buffered Saline (PBS)
2. Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to differentiate for 5-7 days with reduced serum (1% FBS) if required.
3. Treatment and Staining:
-
Pre-treat the cells with the test compound for 1 hour.
-
Add H2O2 to a final concentration of 100 µM to induce oxidative stress.
-
After 1 hour of H2O2 treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
4. Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Express ROS levels as a percentage of the H2O2-treated control group.
C. Protocol for Quantifying Pro-inflammatory Cytokines using ELISA
This protocol outlines the quantification of TNF-α in the supernatant of LPS-stimulated BV-2 microglial cells.
1. Materials and Reagents:
-
BV-2 microglial cells
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test Compound
-
TNF-α ELISA kit
2. Cell Culture and Stimulation:
-
Culture BV-2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the test compound for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
3. Sample Collection and ELISA:
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash, add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
V. Visualizations
A. Proposed Neuroprotective Signaling Pathway
Caption: Proposed mechanism of neuroprotection.
B. Experimental Workflow for Assessing Neuroprotection
References
Application Notes and Protocols: 8-Chloroisoquinolin-4-ol in Drug Discovery
A comprehensive overview of the potential applications, experimental protocols, and relevant data for researchers and scientists in drug development.
Introduction
8-Chloroisoquinolin-4-ol is a halogenated derivative of the isoquinoline scaffold, a heterocyclic aromatic organic compound. The isoquinoline ring system is a common structural motif found in a variety of natural products and synthetic compounds with diverse and significant biological activities. The introduction of a chlorine atom at the 8-position and a hydroxyl group at the 4-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications can, in turn, modulate its interaction with biological targets, making this compound a molecule of interest in the exploration of new therapeutic agents.
While specific experimental data for this compound is not extensively available in the public domain, the broader class of quinoline and isoquinoline derivatives has been widely investigated for its therapeutic potential. These compounds have demonstrated a range of biological activities, including but not limited to, enzyme inhibition, and antimicrobial and anticancer effects. This document provides a generalized framework for the potential applications and experimental evaluation of this compound, based on the known activities of structurally related compounds.
Potential Therapeutic Applications
Based on the activities of related quinoline and isoquinoline compounds, this compound could be investigated for the following applications:
-
Enzyme Inhibition: Quinolines and isoquinolines are known to inhibit various enzymes. For instance, some derivatives are inhibitors of catechol-O-methyltransferase (COMT), a target in the treatment of Parkinson's disease. Others have shown inhibitory activity against DNA methyltransferases and phosphodiesterases, which are implicated in cancer and inflammatory diseases, respectively.
-
Anticancer Activity: Numerous quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The planar isoquinoline ring system can intercalate into DNA, and substitutions can be designed to enhance this interaction or to inhibit key enzymes involved in cancer cell proliferation and survival.
-
Antimicrobial and Antiviral Activity: The quinoline scaffold is central to several antimalarial drugs, such as chloroquine. Derivatives of isoquinoline have also been explored for their antibacterial, antifungal, and antiviral properties.[1]
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.
General Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
This compound
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Data Presentation
While specific quantitative data for this compound is not available, the following tables illustrate how such data would be structured.
Table 1: In Vitro Enzyme Inhibition Data
| Target Enzyme | This compound IC50 (µM) | Reference Compound IC50 (µM) |
| Kinase A | Data not available | Value |
| Kinase B | Data not available | Value |
| COMT | Data not available | Value |
Table 2: In Vitro Anticancer Activity
| Cell Line | This compound IC50 (µM) | Reference Drug IC50 (µM) |
| MCF-7 (Breast) | Data not available | Value |
| A549 (Lung) | Data not available | Value |
| HCT116 (Colon) | Data not available | Value |
Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the study of this compound in drug discovery.
Caption: High-level workflow for drug discovery with this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
This compound represents a chemical scaffold with potential for the development of novel therapeutic agents. While specific biological data for this compound is currently limited, the well-established activities of the broader isoquinoline and quinoline families provide a strong rationale for its investigation. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the potential of this compound in various disease areas. Further synthesis and biological evaluation are necessary to elucidate its specific mechanisms of action and therapeutic utility.
References
Application Notes and Protocols for the Development of Specific Assays for 8-Chloroisoquinolin-4-ol Activity
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The quinoline core is a prevalent scaffold in numerous approved drugs, highlighting its therapeutic potential.[5][6] While the specific biological activities of 8-Chloroisoquinolin-4-ol are not yet fully characterized, its structural similarity to other biologically active isoquinoline and quinolin-4-one derivatives suggests it may exhibit cytotoxic and kinase inhibitory effects.[1][6]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound and develop specific assays for its characterization. The protocols outlined below describe a tiered approach, beginning with broad cytotoxicity screening, followed by more focused assays to elucidate the mechanism of action, such as apoptosis induction, and culminating in target identification and engagement studies.
I. Tier 1: Initial Cytotoxicity Screening
The initial step in characterizing the biological activity of this compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This will determine the compound's potency and establish a concentration range for subsequent mechanistic studies.
Application Note: High-Throughput Cytotoxicity Screening
A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be selected for initial screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are robust and cost-effective colorimetric methods for assessing cell viability.[7]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Summary of IC50 Values
| Cell Line | Tumor Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | [Insert Data] | [Insert Data] |
| A549 | Lung Cancer | [Insert Data] | [Insert Data] |
| HCT116 | Colon Cancer | [Insert Data] | [Insert Data] |
| Jurkat | Leukemia | [Insert Data] | [Insert Data] |
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic effects of this compound on cancer cell lines.
II. Tier 2: Mechanistic Assays - Apoptosis Induction
If this compound exhibits significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Application Note: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[8][9] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[8]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation: Quantification of Apoptotic Cells
| Treatment | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | - | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 0.5 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 1 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 2 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Staurosporine | 1 µM | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Apoptosis Signaling Pathway
Caption: Potential mechanism of this compound-induced apoptosis via caspase activation.
III. Tier 3: Target Identification and Engagement
Given that many isoquinoline derivatives are known to target protein kinases, a logical next step is to investigate the potential of this compound as a kinase inhibitor.[10][11][12]
Application Note: In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.[10][13] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide. A variety of detection methods are available, including radiometric and fluorescence-based assays.[10][11]
Experimental Protocol: Generic In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare kinase buffer, a specific kinase, its corresponding substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound or vehicle control.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| Kinase A | [Insert Data] | [Insert Data] |
| Kinase B | [Insert Data] | [Insert Data] |
| Kinase C | [Insert Data] | [Insert Data] |
Application Note: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[14][15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of the soluble target protein by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Target Engagement Workflow
Caption: Experimental workflow for confirming target engagement of this compound in cells using CETSA.
The protocols and application notes provided here offer a structured and comprehensive approach to characterizing the biological activity of this compound. By following this tiered strategy, researchers can efficiently determine its cytotoxic potential, elucidate its mechanism of action, and identify and validate its cellular targets. This systematic evaluation is crucial for advancing the development of this and other novel isoquinoline derivatives as potential therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Journal articles: 'Isoquinolines, pharmacology' – Grafiati [grafiati.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. 2.6. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 15. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 8-Chloroisoquinolin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 8-Chloroisoquinolin-4-ol in various matrices. The methodologies described are based on established analytical techniques for structurally related compounds, offering robust and reliable approaches for accurate quantification. The primary recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presented as a viable alternative.
Application Notes
The quantitative determination of this compound is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. Due to its chemical structure, a halogenated isoquinolinol, specific challenges such as potential for metal chelation and the need for sensitive detection in complex biological matrices must be addressed.
Method Selection:
-
LC-MS/MS is the preferred method for bioanalytical applications (e.g., plasma, urine) due to its superior sensitivity, specificity, and ability to minimize matrix effects through Multiple Reaction Monitoring (MRM).[1][2][3]
-
HPLC-UV is a cost-effective and widely available technique suitable for the analysis of bulk drug substances and pharmaceutical formulations where analyte concentrations are higher.[4][5]
Key Considerations for Method Development:
-
Sample Preparation: Protein precipitation is a straightforward and effective method for extracting this compound from biological fluids like plasma and urine.[1][2] For pharmaceutical formulations, simple dissolution in a suitable organic solvent is typically sufficient.
-
Chromatography: Reversed-phase chromatography is the most common approach for separating quinoline derivatives.[4][5] C18 or phenyl-silica columns are often employed.[1][4] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency in LC-MS.[1][2]
-
Detection: For LC-MS/MS, electrospray ionization (ESI) in positive ion mode is generally effective for quinoline-containing compounds.[3] For HPLC-UV, a detection wavelength around 250-275 nm is likely to provide good sensitivity.[4]
-
Internal Standard (IS): The use of a suitable internal standard is critical for accurate and precise quantification, especially in LC-MS/MS, to compensate for variations in sample processing and instrument response. A structurally similar compound, ideally a stable isotope-labeled version of the analyte, should be used.
Quantitative Data Summary
The following table summarizes typical performance characteristics for quantitative methods developed for analogous halogenated quinolinol compounds. These values can serve as a benchmark for the development and validation of a method for this compound.
| Parameter | LC-MS/MS (for 7-bromo-5-chloroquinolin-8-ol)[1][2] | HPLC-UV (for halogenated 8-hydroxyquinolines)[4] |
| Linearity Range | 1 - 1000 ng/mL | 30 - 150% of label claim |
| Accuracy | Within 15% of nominal concentration | Not explicitly stated, but recovery >98% |
| Precision (Intra-day & Inter-day) | Within 15% of nominal concentration | CV of 1.17% and 0.73% for multiple analyses |
| Extraction Recovery | >96% from plasma and urine | >98% from various formulations |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Not explicitly stated |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Rat Plasma by LC-MS/MS
This protocol is adapted from a validated method for a structurally similar compound.[1][2]
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Rat plasma (blank)
2. Instrument and Conditions:
-
UHPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex 4000 QTRAP® or equivalent triple quadrupole mass spectrometer
-
Chromatographic Column: Waters XTerra MS C18, 3.5 µm, 2.1 x 50 mm or equivalent[1][2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. For a related compound, the transition was [M+H]+ m/z 257.919 → m/z 151.005.[1][2]
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard at a known concentration (e.g., 150 ng/mL).[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. Calibration Curve and Quality Control Samples:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Prepare a series of working standard solutions by serial dilution.
-
Spike blank rat plasma with the working standards to create a calibration curve ranging from approximately 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Protocol 2: Quantitative Analysis of this compound in a Pharmaceutical Formulation by HPLC-UV
This protocol is based on a general method for halogenated 8-hydroxyquinolines.[4]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nickel(II) Chloride (optional, for complexation to improve chromatography)[4]
-
Diluent: A suitable mixture of acetonitrile and water.
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Chromatographic Column: Phenyl-silica, 10 µm, or a modern equivalent (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Acetonitrile:Methanol:Water (e.g., 30:20:50 v/v/v). An optional addition of 0.001 M NiCl2 can be used if peak tailing is observed.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 273 nm (or the determined λmax of this compound)[4]
-
Column Temperature: Ambient or controlled at 25°C.
3. Sample Preparation:
-
Accurately weigh a portion of the powdered formulation equivalent to a target concentration of this compound (e.g., 1 mg/mL).
-
Transfer to a volumetric flask.
-
Add a portion of the diluent and sonicate to dissolve the active ingredient.
-
Dilute to volume with the diluent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.
4. Calibration Curve:
-
Prepare a stock solution of this compound in the diluent.
-
Prepare a series of at least five standard solutions by serial dilution to cover the expected concentration range of the sample.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
Visualizations
References
- 1. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
Guidelines for In Vivo Studies Involving 8-Chloroisoquinolin-4-ol: Information Not Currently Available
A comprehensive search of available scientific literature and databases has revealed a significant lack of information regarding in vivo studies, biological activity, and established experimental protocols for the compound 8-Chloroisoquinolin-4-ol. As a result, the creation of detailed application notes and protocols as requested is not feasible at this time.
For researchers, scientists, and drug development professionals interested in investigating this compound, it is crucial to note that foundational research into its pharmacological and toxicological properties appears to be unpublished or not widely available. The core requirements for generating in vivo study guidelines—including quantitative data, detailed experimental methodologies, and an understanding of the compound's mechanism of action and related signaling pathways—are contingent on pre-existing scientific data.
Our search for relevant information on this compound did not yield any specific data related to:
-
In vivo efficacy or toxicity studies: No published reports on the effects of this compound in animal models were identified.
-
Pharmacokinetic and pharmacodynamic (PK/PD) data: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its dose-response relationship in a biological system, is not available.
-
Mechanism of action: The specific biological targets and the molecular mechanisms through which this compound may exert its effects are currently unknown.
-
Signaling pathways: Without an established mechanism of action, the signaling pathways modulated by this compound have not been elucidated.
The development of robust and reproducible in vivo experimental protocols necessitates a baseline understanding of a compound's biological activity. This foundational knowledge informs critical experimental design parameters such as:
-
Selection of appropriate animal models.
-
Determination of relevant dose ranges and administration routes.
-
Identification of key biomarkers and endpoints for efficacy and safety assessment.
Given the current absence of such data for this compound, any attempt to create in vivo study guidelines would be purely speculative and would not meet the standards of scientific rigor required for preclinical research.
Researchers interested in this compound would need to initiate preliminary in vitro studies to first characterize its basic biological effects. These initial steps would be essential before any in vivo experimentation could be responsibly designed and conducted.
We will continue to monitor for any emerging research on this compound and will update this information as new data becomes available.
Proper handling, storage, and disposal of 8-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for 8-Chloroisoquinolin-4-ol are based on available data for structurally similar compounds. As of the compilation of this document, specific experimental data, including detailed safety information and biological applications for this compound, is limited in publicly accessible scientific literature. Therefore, these guidelines should be considered as a starting point and must be supplemented by a thorough risk assessment and small-scale, preliminary experiments conducted by qualified personnel.
Chemical and Physical Properties
| Property | Inferred Value/Characteristic | Source/Analogy |
| Molecular Formula | C₉H₆ClNO | General chemical structure |
| Appearance | Likely a solid at room temperature | Analogy with similar substituted isoquinolines[1][2] |
| Solubility | Expected to be soluble in organic solvents like ethanol, benzene, and dimethylformamide.[2] | Analogy with 4-Chloroisoquinoline[2] |
| Purity | Typically available in purities of 97% or higher for research purposes.[1][2] | Supplier information for related compounds[1][2] |
Proper Handling and Personal Protective Equipment (PPE)
Given the potential hazards associated with similar aromatic heterocyclic compounds, stringent safety measures are essential when handling this compound.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Ensure emergency equipment, such as an eyewash station and safety shower, is readily accessible.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Body Protection | A laboratory coat should be worn at all times. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if working outside a fume hood or if dust is generated. | Prevents inhalation of potentially harmful dust or vapors. |
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Prevents degradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation and degradation. |
| Container | Keep in a tightly sealed, light-resistant container. | Prevents contamination and degradation from light exposure. |
| Incompatibilities | Store away from strong oxidizing agents. | Avoids potentially hazardous chemical reactions. |
Disposal Guidelines
Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.
General Disposal Procedures:
-
Chemical Waste: Dispose of this compound as hazardous chemical waste. Do not pour down the drain or discard in regular trash.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and containers, should also be treated as hazardous waste.
-
Professional Disposal: It is highly recommended to use a licensed professional waste disposal service for the removal of this chemical waste.[3]
Experimental Protocols (Hypothetical Examples)
Important Note: The following protocols are hypothetical and based on methodologies used for structurally similar compounds. They have not been validated for this compound and must be adapted and optimized by the end-user.
General Workflow for Assessing Biological Activity
The following diagram illustrates a general workflow for screening a novel compound like this compound for potential biological activity.
Hypothetical Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a hypothetical experiment to assess the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Potential Signaling Pathway Involvement (Speculative)
Given that many quinoline and isoquinoline derivatives exhibit biological activity by interacting with various cellular signaling pathways, it is plausible that this compound could modulate similar pathways. The diagram below illustrates a speculative interaction with a generic kinase signaling pathway, a common target for such compounds.
This diagram proposes a hypothetical mechanism where this compound might inhibit a receptor tyrosine kinase, thereby affecting downstream signaling events that control cellular responses. This is a common mechanism of action for many small molecule inhibitors in drug development. Experimental validation would be required to confirm any such activity.
References
Troubleshooting & Optimization
Technical Support Center: 8-Chloroisoquinolin-4-ol Solubility Enhancement
Welcome to the technical support center for 8-Chloroisoquinolin-4-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: The first step is to determine the baseline thermodynamic solubility of the compound in relevant aqueous media. This is typically done using the shake-flask method, which is considered the gold standard for solubility measurement.[1] An excess amount of the solid compound is added to a specific solvent (e.g., water, phosphate-buffered saline pH 7.4), and the suspension is agitated at a constant temperature until equilibrium is reached (usually 24-72 hours).[1] After reaching equilibrium, the suspension is filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC.
Q2: My this compound has poor aqueous solubility. What are the primary strategies to improve it?
A2: For poorly water-soluble compounds like this compound, several strategies can be employed. These can be broadly categorized into physical and chemical modifications.[2][3][4]
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include:
-
Particle Size Reduction: Methods like micronization and nanosuspension increase the surface area-to-volume ratio, which can enhance the dissolution rate.[2][3] Nanosuspensions, which are sub-micron colloidal dispersions of the drug, are particularly effective for compounds that are poorly soluble in both aqueous and organic media.[5][6]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[7][8] This technique can increase solubility by converting the drug from a crystalline to a more soluble amorphous state and improving its wettability.[7]
-
-
Chemical Modifications: These methods alter the molecule or its environment.
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility by converting the molecule into its more soluble ionized (salt) form.[2][4]
-
Use of Cosolvents: Adding a water-miscible organic solvent (a cosolvent) to an aqueous solution can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[9][10][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the poorly soluble molecule, thereby increasing its apparent solubility.[12]
-
Below is a decision-making workflow to help select an appropriate strategy.
Q3: How can I use pH to improve the solubility of this compound?
A3: this compound is an ionizable molecule containing both a weakly basic isoquinoline nitrogen and a weakly acidic hydroxyl group. Its solubility is therefore highly dependent on pH.[13][14][15]
-
Below the pKa of the nitrogen: In acidic conditions, the isoquinoline nitrogen will be protonated, forming a cationic salt which is generally much more soluble in water than the neutral form.
-
Above the pKa of the hydroxyl group: In basic conditions, the hydroxyl group will be deprotonated, forming an anionic phenolate, which also increases water solubility.
By adjusting the pH of the aqueous medium away from the isoelectric point (the pH at which the molecule has no net charge), you can significantly enhance its solubility. The Henderson-Hasselbalch equation can be used to predict the solubility-pH profile.[13][16]
Data Presentation: pH-Solubility Profile
The table below presents hypothetical solubility data for this compound at various pH values to illustrate this principle.
| pH of Buffer | Predominant Species | Solubility (µg/mL) | Fold Increase (vs. pH 7.0) |
| 2.0 | Cationic (Protonated) | 150.0 | 75x |
| 4.0 | Cationic/Neutral Mix | 45.0 | 22.5x |
| 6.0 | Mostly Neutral | 5.0 | 2.5x |
| 7.0 | Neutral | 2.0 | 1x (Baseline) |
| 8.0 | Neutral/Anionic Mix | 12.0 | 6x |
| 10.0 | Anionic (Deprotonated) | 95.0 | 47.5x |
| 12.0 | Anionic | 210.0 | 105x |
Q4: Which cosolvents are effective for this compound, and how should I use them?
A4: Cosolvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic drugs by reducing the overall polarity of the solvent.[9][17] For early-stage experiments, simple cosolvent systems are often the fastest and easiest approach.[11] Commonly used cosolvents in pharmaceutical development include ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).[9][11]
The selection should be based on the desired application, as toxicity and tolerability are critical considerations.[3][11] For instance, DMSO is common for in vitro screening but is not typically used in final formulations for human use.
Data Presentation: Effect of Common Cosolvents
This table shows the hypothetical increase in solubility of this compound in aqueous solutions containing various cosolvents.
| Cosolvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase (vs. Aqueous) |
| None (Water) | 0% | 1.5 | 1x |
| Ethanol | 20% | 75 | 50x |
| Propylene Glycol (PG) | 20% | 120 | 80x |
| PEG 400 | 20% | 250 | 167x |
| DMSO | 10% | >1000 | >667x |
Q5: When should I consider advanced techniques like solid dispersions or nanosuspensions?
A5: Advanced techniques should be considered when simpler methods like pH modification or cosolvency are insufficient to achieve the target concentration, or when they are not viable for the intended dosage form (e.g., an oral solid pill).
-
Consider Solid Dispersions when your goal is to develop a solid oral dosage form (tablet or capsule) and you need to significantly improve both the dissolution rate and the extent of solubility.[7][8][18] This technique is particularly promising for BCS Class II drugs (low solubility, high permeability).[7] It works by converting the drug to an amorphous state, which has higher energy and solubility than the stable crystalline form.[7]
-
Consider Nanosuspensions when the drug is poorly soluble in both aqueous and organic solvents, making solvent-based approaches difficult.[5][19] Nanosuspensions are versatile and can improve drug safety and efficacy.[5][19] They are suitable for various administration routes, including oral, parenteral, and ocular.[6]
Troubleshooting Guides
Problem: My compound dissolves in an organic solvent/cosolvent but precipitates immediately when added to my aqueous assay buffer.
-
Cause: This is a common issue when a drug is dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous medium. The solvent's capacity to keep the drug dissolved is drastically reduced upon dilution, causing the drug to crash out of solution.
-
Solution 1 (Stepwise Dilution): Instead of a single large dilution, perform a serial dilution. For example, dilute the stock in 100% DMSO first into a 50:50 DMSO:water mixture, then into a 25:75 mixture, and finally into the target buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Solution 2 (Use a Weaker Solvent System): Prepare the initial stock solution in a mixed cosolvent system (e.g., 50% PEG 400 in water) rather than 100% organic solvent. While the initial stock concentration may be lower, its compatibility with aqueous buffers will be higher.
-
Solution 3 (Incorporate Surfactants): Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) to the final aqueous buffer. Surfactants can form micelles that help keep the hydrophobic drug solubilized and prevent precipitation.
Problem: My solubility measurements are highly variable and not reproducible.
-
Cause: Inconsistent results in solubility experiments can stem from several factors, including failure to reach equilibrium, temperature fluctuations, or issues with sample analysis.[20][21]
-
Troubleshooting Flowchart:
Problem: My attempt to create a stable nanosuspension resulted in rapid particle aggregation.
-
Cause: Nanosuspensions are thermodynamically unstable systems. The high surface energy of the nanoparticles promotes aggregation or crystal growth (Ostwald ripening) to minimize this energy. Insufficient stabilizer coverage is the most common cause of failure.
-
Solution 1 (Optimize Stabilizer): The choice and concentration of the stabilizer are critical.[22] You may need to screen different types of stabilizers (e.g., non-ionic polymers like HPMC, surfactants like Tween® 80, or charged molecules like sodium dodecyl sulfate). Often, a combination of a steric stabilizer and an electrostatic stabilizer provides the best results.
-
Solution 2 (Increase Stabilizer Concentration): The amount of stabilizer must be sufficient to fully coat the surface of the nanoparticles. Try increasing the drug-to-stabilizer ratio.
-
Solution 3 (Optimize Homogenization/Milling Process): The energy input during particle size reduction can affect stability. For high-pressure homogenization, increasing the number of cycles or the homogenization pressure can lead to smaller, more uniform particles that may be easier to stabilize. For media milling, adjust the milling time and bead size.
Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12) with known ionic strength.
-
Add Compound: Add an excess amount of this compound to vials containing each buffer (e.g., 2 mg of compound to 1 mL of buffer). Ensure solid is visible.
-
Equilibrate: Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 48-72 hours to ensure equilibrium is reached.
-
Sample and Filter: Withdraw a sample from each vial. Immediately filter the sample through a 0.22 µm PVDF syringe filter to remove undissolved solid. Dilute the filtrate as needed with the mobile phase.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Verify pH: Measure the final pH of the solution in each vial to confirm it has not shifted during the experiment.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds.[23]
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®) and a volatile solvent (e.g., methanol, ethanol, acetone) that dissolves both the drug and the carrier.[7][23]
-
Dissolution: Dissolve this compound and the selected carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. This will deposit a thin film of the drug-carrier mixture on the flask wall.
-
Drying: Further dry the film under vacuum for 12-24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, gently grind it into a powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Analyze the resulting powder. Confirm the amorphous nature using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). Perform dissolution testing to compare its performance against the unformulated crystalline drug.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jddtonline.info [jddtonline.info]
- 8. japer.in [japer.in]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 17. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 18. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. researchgate.net [researchgate.net]
- 23. ajprd.com [ajprd.com]
Addressing stability issues of 8-Chloroisoquinolin-4-ol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 8-Chloroisoquinolin-4-ol in solution.
Troubleshooting Guide
This guide addresses common problems observed during the handling and analysis of this compound solutions.
Problem 1: Precipitate formation upon dissolution or during storage.
-
Question: I am observing precipitation after preparing my stock solution of this compound, or after storing it for a short period. What could be the cause?
-
Answer: Precipitate formation can be attributed to several factors:
-
Low Solubility: this compound may have limited solubility in the chosen solvent. The solubility of similar compounds, like 5-chloro-8-hydroxyquinoline, is known to be dependent on the solvent and temperature.[1]
-
pH-Dependent Solubility: The solubility of ionizable compounds like this compound is often pH-dependent. The molecule contains a weakly basic nitrogen atom and a weakly acidic hydroxyl group, making its solubility susceptible to changes in pH.[2][3]
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solution:
-
Verify Solubility: Refer to the compound's solubility data sheet if available. If not, perform a preliminary solubility test in a small volume of the intended solvent. A table of common laboratory solvents and their properties can be useful for selecting an appropriate solvent.[4][5]
-
Adjust pH: If using an aqueous buffer, ensure the pH is in a range where the compound is most soluble. For compounds with both acidic and basic functional groups, there will be a pH at which the molecule has minimal charge (isoelectric point), often corresponding to its lowest solubility. Adjusting the pH away from this point may increase solubility.
-
Co-solvents: Consider the use of a co-solvent system. For instance, adding a small percentage of an organic solvent like DMSO or ethanol to an aqueous buffer can significantly improve the solubility of hydrophobic compounds.
-
Temperature: Gently warming the solution may help dissolve the compound. However, be cautious as elevated temperatures can also accelerate degradation.
-
-
Problem 2: Inconsistent results in biological or chemical assays.
-
Question: My experimental results with this compound are not reproducible. What could be causing this variability?
-
Answer: Inconsistent results are often a sign of compound instability in the assay medium.
-
Solution Instability: this compound may be degrading over the time course of your experiment. The rate of degradation can be influenced by factors such as pH, light exposure, and the presence of other reactive species in the solution.[6]
-
pH Shifts: The pH of your experimental medium can change over time, especially if not adequately buffered. This can affect the stability and activity of the compound.[2][7]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. Nitrogen-containing heterocyclic aromatic compounds can be susceptible to photolysis.[8][9]
-
Solution:
-
Prepare Fresh Solutions: Prepare solutions of this compound immediately before use.
-
Protect from Light: Store stock solutions and conduct experiments in amber vials or under low-light conditions to minimize photodegradation.
-
Control pH: Use a well-buffered solution appropriate for the experimental pH range to maintain stability.[2]
-
Conduct a Time-Course Stability Study: Analyze the concentration of this compound in your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under your specific assay conditions.
-
-
Problem 3: Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS).
-
Question: I am analyzing my this compound sample and see additional peaks in the chromatogram that were not present initially. What are these new peaks?
-
Answer: The appearance of new peaks is a strong indication of compound degradation. These new peaks represent degradation products.[10]
-
Hydrolysis: The molecule may undergo hydrolysis, especially at extreme pH values (acidic or basic conditions).[2]
-
Oxidation: The phenol-like hydroxyl group and the isoquinoline ring system can be susceptible to oxidation. The presence of oxygen or oxidizing agents can promote the formation of oxidative degradation products.
-
Photodegradation: As mentioned, light exposure can lead to the formation of photoproducts.[8]
-
Solution:
-
Forced Degradation Studies: To identify potential degradation products, it is helpful to perform forced degradation (stress testing) studies.[11][12][13] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidizing agent) to accelerate degradation.
-
Characterize Degradants: The degradation products can be characterized using techniques like LC-MS and NMR to elucidate their structures.[14]
-
Modify Storage and Handling: Based on the degradation pathways identified, modify your storage and handling procedures to minimize the formation of these impurities. For example, if the compound is sensitive to oxidation, de-gas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The electron-rich aromatic ring system, particularly the phenol-like moiety, is prone to oxidation. This can lead to the formation of quinone-like structures or ring-opened products.
-
Hydrolysis: While the chloro and hydroxyl groups on the aromatic ring are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to their displacement.
-
Photodegradation: Aromatic and heterocyclic compounds are often photosensitive. UV light can induce photochemical reactions, leading to dechlorination, ring cleavage, or polymerization.[8]
Q2: How can I perform a forced degradation study for this compound?
A2: A typical forced degradation study involves exposing a solution of the compound to the following conditions:[11][12]
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Exposing a solution of the compound to UV light (e.g., 254 nm and 365 nm) and white light.
Samples should be analyzed at various time points by a stability-indicating analytical method, such as HPLC with UV or MS detection, to monitor the degradation of the parent compound and the formation of degradation products.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C, to slow down chemical reactions.[15]
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
-
pH: If in an aqueous buffer, ensure the pH is maintained in a range where the compound is most stable, which may need to be determined experimentally.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| DMF | > 50 |
| Ethanol | 10 - 20 |
| Methanol | 5 - 10 |
| Acetonitrile | 1 - 5 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Hypothetical Stability of this compound in Solution under Forced Degradation Conditions
| Stress Condition | Time | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 h | 15% | Hydroxylated species |
| 0.1 M NaOH (60°C) | 24 h | 40% | Ring-opened products |
| 3% H₂O₂ (RT) | 8 h | 60% | Oxidized quinone-like species |
| UV Light (254 nm, RT) | 4 h | 25% | Dechlorinated and dimerized products |
| 80°C (in water) | 48 h | 10% | Minor oxidative products |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30°C.
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 0.1 mg/mL.
-
For thermal stress, place a vial of the solution in a heating block. For photolytic stress, place a quartz cuvette with the solution in a photostability chamber.
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the sample with the initial mobile phase composition to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. ibisscientific.com [ibisscientific.com]
- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. medchemexpress.com [medchemexpress.com]
Common challenges encountered in the synthesis of 8-Chloroisoquinolin-4-ol
Welcome to the technical support center for the synthesis of 8-Chloroisoquinolin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this and related isoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted isoquinolin-4-ols like this compound?
A1: The synthesis of the isoquinoline core, which is the backbone of this compound, is typically achieved through several classic named reactions. These include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.[1][2][3] The choice of route often depends on the availability of starting materials and the desired substitution pattern. For this compound, a plausible approach involves starting with a appropriately substituted 2-chlorophenethylamine derivative.
Q2: I am observing very low yields in my Bischler-Napieralski cyclization step. What are the potential causes?
A2: Low yields in the Bischler-Napieralski reaction are a common issue.[1] Several factors can contribute to this:
-
Insufficiently activated aromatic ring: The cyclization is an electrophilic aromatic substitution, and electron-withdrawing groups on the aromatic ring can deactivate it, hindering the reaction.[4]
-
Harsh reaction conditions: While the reaction often requires strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) and high temperatures, these conditions can also lead to degradation of starting materials or products.[4][5]
-
Formation of abnormal products: In some cases, rearrangement or alternative cyclization pathways can lead to the formation of undesired isomers.[5]
Q3: What are some common impurities I should expect, and how can I characterize them?
A3: Common impurities can include unreacted starting materials, partially cyclized intermediates, and regioisomers. For example, in a Bischler-Napieralski synthesis, you might find residual N-acyl-phenethylamine precursor. Inadequate control of reaction conditions can also lead to the formation of undesired isomers. Characterization is typically performed using a combination of techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Are there any modern modifications to these classical synthesis methods that might improve my results?
A4: Yes, several modifications have been developed to improve the efficiency and applicability of these reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for Bischler-Napieralski and Pictet-Spengler reactions.[1] Additionally, the use of milder Lewis acids or alternative activating agents can sometimes provide better results than the classical harsh acidic conditions.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Poor quality of starting materials | Verify the purity of your starting materials (e.g., substituted phenethylamine and acylating agent) by NMR and/or melting point. | Impurities in starting materials can inhibit the reaction or lead to side products. |
| Ineffective cyclization conditions | If using a Bischler-Napieralski approach, try varying the dehydrating agent (e.g., P₂O₅, POCl₃, or Eaton's reagent).[4] Optimize the reaction temperature and time. | The choice of acid and reaction conditions can be critical for successful cyclization, especially with deactivated aromatic rings. |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | The dehydrating agents used are highly sensitive to moisture, which can quench the reaction. |
Problem 2: Formation of Multiple Products/Isomers
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Lack of regioselectivity in cyclization | Modify the electronic properties of the aromatic ring through different protecting groups or substituents to favor the desired cyclization position. | The position of cyclization in electrophilic aromatic substitution is directed by the substituents on the benzene ring. |
| Side reactions due to harsh conditions | Explore milder reaction conditions, such as using trifluoroacetic anhydride or other Lewis acids instead of strong mineral acids.[6] | Harsher conditions can promote rearrangements and the formation of undesired byproducts. |
| Incomplete reaction or aromatization | If your route involves a dihydroisoquinoline intermediate, ensure the subsequent oxidation/aromatization step goes to completion. This can be monitored by TLC or LC-MS. | Incomplete conversion will result in a mixture of the intermediate and the final product. |
Experimental Protocols (Illustrative Examples from Related Syntheses)
Illustrative Bischler-Napieralski Cyclization:
A solution of the N-acyl-β-phenylethylamide (1.0 eq) in anhydrous toluene or acetonitrile is treated with a dehydrating agent such as phosphoryl chloride (POCl₃, 2-5 eq) or phosphorus pentoxide (P₂O₅, 2-5 eq).[4] The mixture is heated to reflux for several hours and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully quenched with ice water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Illustrative Pomeranz-Fritsch Reaction:
A benzaldehyde derivative is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (Schiff base).[6][7] This intermediate is then subjected to acid-catalyzed cyclization.[6][7] Concentrated sulfuric acid is often used, though other acids can be employed.[6] The reaction is typically heated to promote cyclization and dehydration, leading to the formation of the isoquinoline ring.
Data Presentation
Table 1: Comparison of General Conditions for Isoquinoline Synthesis
| Reaction | Typical Reagents | Temperature Range (°C) | Common Solvents | Reported Yields (General) |
| Bischler-Napieralski | POCl₃, P₂O₅, Tf₂O[4] | 80 - 150 | Toluene, Acetonitrile, neat | Variable, can be low to moderate |
| Pictet-Spengler | Protic or Lewis acids | 25 - 100 | Protic solvents, Toluene | Generally moderate to high |
| Pomeranz-Fritsch | Concentrated H₂SO₄[6] | 100 - 160 | Neat | Highly variable[8] |
Visualizations
Caption: A generalized workflow for the synthesis of this compound via a Bischler-Napieralski type route.
Caption: A troubleshooting decision tree for common issues in isoquinoline synthesis.
References
- 1. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application | Bentham Science [eurekaselect.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. organicreactions.org [organicreactions.org]
Technical Support Center: Advanced Purification of 8-Chloroisoquinolin-4-ol
Welcome to the technical support center for the advanced purification of 8-Chloroisoquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound, like many solid organic compounds, are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: Selecting an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For isoquinoline derivatives, common solvents to screen include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), potentially in combination with an anti-solvent like water or hexanes. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.[1][2]
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: Impurities can arise from starting materials, side reactions, or degradation. In the synthesis of related quinolone and isoquinoline structures, potential impurities include starting materials that did not fully react, regioisomers formed during substitution reactions, and byproducts from dimerization or oxidation. For instance, in similar syntheses, the formation of biisoquinoline byproducts has been observed.
Q4: How can I monitor the purity of this compound during the purification process?
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point.[2] |
| The compound is precipitating too quickly from a supersaturated solution. | Ensure a slow cooling rate. You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. Using a Dewar flask for even slower cooling can also be beneficial. | |
| Low recovery of purified compound. | Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. If recovery is still low, consider a different solvent or a solvent/anti-solvent system. | |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and attempt cooling again. |
| The solution is supersaturated but requires nucleation. | Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. A good starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve good separation on the TLC plate. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[4] | |
| Overloading the column with too much crude material. | As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. | |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Streaking or tailing of the compound band. | The compound may be too polar for silica gel or interacting strongly with it. | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).[4] |
Experimental Protocols
While a specific, validated protocol for this compound is not available in the cited literature, the following general procedures for recrystallization and column chromatography can be adapted.
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. Allow it to cool to see if crystals form. Repeat with different solvents to find the most suitable one.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.[5]
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
General Column Chromatography Protocol
-
Column Preparation: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[4]
-
Packing the Column: "Dry pack" the column by carefully pouring the silica gel into the column. Gently tap the column to ensure even packing. "Wet pack" by making a slurry of the silica gel in the initial mobile phase and pouring it into the column.[4]
-
Equilibration: Run the initial mobile phase through the column until the silica gel is fully saturated and the column is equilibrated.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent. Carefully add the sample to the top of the silica gel. Alternatively, adsorb the sample onto a small amount of silica gel and add the resulting powder to the top of the column.[4]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.[4]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Preventing the degradation of 8-Chloroisoquinolin-4-ol during experiments
This technical support center provides guidance on preventing the degradation of 8-Chloroisoquinolin-4-ol during experimental use. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and recommended protocols to ensure the stability and integrity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three factors:
-
pH: As a phenolic compound, it is susceptible to oxidation, which is often accelerated at neutral to high pH.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Presence of Nucleophiles: The chloro-substituent on the isoquinoline ring can be susceptible to nucleophilic substitution, especially in the presence of strong nucleophiles.
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize shelf life and stability, this compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in an amber vial and used within a limited time frame.
Q3: Can I dissolve this compound in aqueous buffers?
A3: While this compound is a solid, its solubility in aqueous buffers may be limited. It is more readily soluble in organic solvents like DMSO or ethanol. When preparing aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent and then dilute it with the desired aqueous buffer. Be mindful that high pH buffers can accelerate degradation.
Q4: Are there any specific chemical incompatibilities I should be aware of?
A4: Yes, avoid strong oxidizing agents, strong bases, and potent nucleophiles. Strong bases can deprotonate the hydroxyl group, making the compound more susceptible to oxidation. Strong nucleophiles may displace the chlorine atom.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of activity. | Degradation of the compound in solution. | 1. Prepare fresh solutions for each experiment. 2. Protect solutions from light by using amber vials or wrapping containers in foil. 3. Use buffers with a slightly acidic pH if compatible with your experimental system. 4. Degas solvents to remove dissolved oxygen. |
| Color change in the solution (e.g., turning yellow or brown). | Oxidation of the phenolic hydroxyl group. | 1. Immediately discard the discolored solution. 2. Add an antioxidant, such as ascorbic acid or DTT, to your buffer system if it does not interfere with your experiment. 3. Ensure solvents are of high purity and free from oxidizing contaminants. |
| Formation of an unexpected precipitate. | Poor solubility or reaction with a component in the medium. | 1. Confirm the solubility of the compound in your specific solvent and buffer system. 2. Check for potential reactions with other reagents in your experiment, especially those that can act as nucleophiles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation products. | 1. Analyze a freshly prepared standard to confirm the retention time of the intact compound. 2. If degradation is suspected, perform a stability study under your experimental conditions (see Protocol 1). 3. Characterize the degradation products by mass spectrometry to understand the degradation pathway. |
Illustrative Stability Data
The following table provides illustrative data on the stability of this compound under various conditions. This data is based on general principles of chemical stability for similar compounds and should be used as a guideline.
| Condition | Solvent | Temperature | Light Exposure | Illustrative % Degradation (after 24h) |
| 1 | DMSO | Room Temperature | Ambient Light | < 5% |
| 2 | DMSO | Room Temperature | Dark | < 1% |
| 3 | Aqueous Buffer (pH 5.0) | Room Temperature | Dark | ~5-10% |
| 4 | Aqueous Buffer (pH 7.4) | Room Temperature | Dark | ~15-25% |
| 5 | Aqueous Buffer (pH 9.0) | Room Temperature | Dark | > 40% |
| 6 | Aqueous Buffer (pH 7.4) | 4°C | Dark | < 10% |
| 7 | Aqueous Buffer (pH 7.4) | Room Temperature | UV Light (365 nm) | > 50% |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into the desired experimental buffers or media to the final working concentration.
-
Incubation Conditions: Aliquot the test solutions into separate, appropriately labeled amber vials for each time point and condition to be tested (e.g., different pH, temperature, light exposure).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Visualizations
Potential Degradation Pathways
Methods for increasing the yield and purity of 8-Chloroisoquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in increasing the yield and purity of 8-Chloroisoquinolin-4-ol. The following information is based on established principles of isoquinoline synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for this compound?
A common and effective method for synthesizing substituted isoquinolines is the Pomeranz-Fritsch reaction.[1][2][3][4][5][6] A plausible approach for this compound would involve the acid-catalyzed cyclization of a benzalaminoacetal intermediate. The starting materials would be a substituted benzaldehyde and an aminoacetaldehyde acetal.
An alternative strategy involves the synthesis of a 4-hydroxyquinoline precursor followed by dehydrogenation.[7]
Q2: How do the substituents (8-Chloro and 4-ol) affect the synthesis?
The electron-withdrawing nature of the chloro group can impact the electrophilic aromatic substitution step in the Pomeranz-Fritsch reaction, potentially requiring stronger acidic conditions for cyclization.[8][9][10][11] The hydroxyl group at the 4-position is often introduced as a precursor, such as a methoxy group, which can be later demethylated to yield the final product.
Q3: What are the key reaction parameters to optimize for higher yield in a Pomeranz-Fritsch synthesis?
To maximize the yield of this compound, careful optimization of the following parameters is crucial:
-
Acid Catalyst: Concentrated sulfuric acid is traditionally used, but other Lewis acids like trifluoroacetic anhydride can also be effective.[2] The concentration and choice of acid can significantly influence the reaction rate and yield.
-
Reaction Temperature: The cyclization step typically requires elevated temperatures. However, excessive heat can lead to degradation of the product.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Q4: What are the most effective methods for purifying crude this compound?
Purification of the crude product is critical to obtain high-purity this compound. A combination of the following techniques is often employed:
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for removing impurities.[12][13]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from side products and unreacted starting materials.[14][15]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a viable option.[16][17][18]
Q5: How can I confirm the purity and identity of the final product?
The purity and identity of the synthesized this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural elucidation and can also be used for quantitative purity assessment (qNMR).[19][20][21][22]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample by analyzing the number and relative abundance of peaks.[16][17][18]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction temperature or time. - Use a stronger acid catalyst.[23][24] - Ensure starting materials are pure and dry. |
| Decomposition of starting material or product. | - Lower the reaction temperature. - Use a milder acid catalyst. | |
| Incorrect stoichiometry of reactants. | - Carefully check the molar ratios of the starting materials. | |
| Formation of Multiple Side Products | Non-selective reaction conditions. | - Optimize the reaction temperature and time. - Screen different acid catalysts and solvents. |
| Presence of impurities in starting materials. | - Purify starting materials before use. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction mixture. | - Use an appropriate extraction solvent. - Consider precipitation by adding an anti-solvent. |
| Formation of an emulsion during workup. | - Add a saturated brine solution to break the emulsion. - Centrifuge the mixture. | |
| Product Purity is Low After Initial Purification | Inefficient purification method. | - Optimize the recrystallization solvent system. - Use a different stationary phase or mobile phase for column chromatography. - Consider using preparative HPLC for final purification.[16][17] |
| Co-elution of impurities. | - Adjust the gradient or isocratic conditions in HPLC.[17][18] |
Data Presentation
Table 1: Summary of Potential Yield-Improving Strategies
| Strategy | Parameter to Modify | Expected Outcome |
| Reaction Condition Optimization | Acid Catalyst, Temperature, Time | Increased conversion of starting materials to product. |
| Starting Material Purity | Purification of Reactants | Reduced side reactions and improved yield. |
| Workup and Purification | Extraction and Crystallization Solvents | Minimized product loss during isolation and purification. |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Simple, cost-effective, can yield high purity. | Can be time-consuming, potential for product loss. |
| Column Chromatography | Differential adsorption | Good for separating complex mixtures. | Can be labor-intensive, requires solvent usage. |
| Preparative HPLC | Differential partitioning | High resolution, excellent for achieving high purity. | Expensive, limited sample capacity. |
Experimental Protocols
Proposed Synthesis of this compound via a Modified Pomeranz-Fritsch Reaction
This is a hypothetical protocol based on the Pomeranz-Fritsch reaction and should be adapted and optimized for the specific substrate.
Step 1: Formation of the Benzalaminoacetal Intermediate
-
In a round-bottom flask, dissolve 2-chloro-6-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Add aminoacetaldehyde diethyl acetal (1.1 equivalents) dropwise to the solution while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the imine by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude benzalaminoacetal.
Step 2: Acid-Catalyzed Cyclization
-
Carefully add the crude benzalaminoacetal to a flask containing concentrated sulfuric acid (or another suitable Lewis acid) at 0°C.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the optimized reaction time.
-
Monitor the progress of the cyclization by TLC or HPLC.
-
After completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-methoxy-8-chloroisoquinoline.
Step 3: Demethylation to this compound
-
Dissolve the crude 4-methoxy-8-chloroisoquinoline in a suitable solvent (e.g., dichloromethane).
-
Add a demethylating agent (e.g., boron tribromide) at a low temperature (e.g., -78°C).
-
Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitor by TLC).
-
Quench the reaction carefully with methanol and then water.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the crude this compound.
Step 4: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: General mechanism of the Pomeranz-Fritsch reaction.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. researchgate.net [researchgate.net]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. khu.elsevierpure.com [khu.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. spectrabase.com [spectrabase.com]
- 23. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 24. Bischler-Napieralski Reaction [organic-chemistry.org]
Identification and characterization of 8-Chloroisoquinolin-4-ol side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloroisoquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is typically synthesized through multi-step reactions. Common strategies include variations of the Bischler-Napieralski and Pictet-Spengler reactions, which are classical methods for constructing the isoquinoline core.[1][2][3] These reactions involve the cyclization of a substituted phenylethylamine derivative. The choice of starting materials and reaction conditions is crucial to favor the formation of the desired product and minimize side reactions.
Q2: What are the potential side products I might encounter during the synthesis of this compound?
A2: During the synthesis of isoquinoline derivatives, several side products can form depending on the reaction conditions and the reactivity of the substrates. Potential side products for this compound may include:
-
Isomeric Products: In reactions like the Bischler-Napieralski synthesis, abnormal cyclization can occur, leading to the formation of regioisomers.[4][5] For example, cyclization at an alternative position on the benzene ring could yield isomers with the chlorine and hydroxyl groups at different positions.
-
Incomplete Cyclization Products: The intermediate N-acyl-phenylethylamine may not fully cyclize, especially if the reaction conditions are not optimal.
-
Over-oxidation Products: If the reaction mixture is exposed to air or oxidizing agents, the desired 4-ol product could be oxidized to the corresponding isoquinolone.
-
Dehalogenation Products: Under certain reductive conditions or in the presence of specific catalysts, the chlorine atom could be removed, leading to the formation of isoquinolin-4-ol.
-
Starting Material Carryover: Unreacted starting materials or reagents can contaminate the final product if purification is not thorough.
Q3: How can I best purify my this compound sample?
A3: Purification of this compound typically involves chromatographic techniques. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the target compound from non-polar and some polar impurities. Normal-phase chromatography can also be employed, particularly for separating isomers. Column chromatography using silica gel is a common initial purification step. The choice of solvent system is critical for achieving good separation.
Q4: What are the expected spectral characteristics for this compound?
A4: While a specific, validated spectrum for this compound is not publicly available, based on the structure and data from similar compounds, the following can be expected:
-
¹H NMR: Aromatic protons will appear in the downfield region (typically 7-9 ppm). The proton on the C1 position of the isoquinoline ring is often the most deshielded. The hydroxyl proton will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons will have signals in the range of 110-150 ppm. The carbon bearing the hydroxyl group (C4) and the carbon attached to the nitrogen (C1 and C3) will have distinct chemical shifts.
-
Mass Spectrometry (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with the [M+H+2]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak. Common adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.[6][7]
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Analysis
This guide will help you identify the source of unexpected peaks in your HPLC chromatogram.
Guide 2: Ambiguous Mass Spectrometry Results
This guide assists in interpreting mass spectra that do not clearly show the expected molecular ion.
Quantitative Data Summary
| Potential Impurity | Likely Origin | Expected ¹H NMR Signature | Expected MS (m/z) [M+H]⁺ |
| Isomeric Byproducts | Abnormal cyclization | Different aromatic splitting patterns and chemical shifts | 180.03 |
| Uncyclized Intermediate | Incomplete reaction | Presence of aliphatic ethyl protons and amide proton | Varies based on acyl group |
| Isoquinolin-4-one derivative | Oxidation | Absence of hydroxyl proton, potential shift of aromatic protons | 178.01 |
| Isoquinolin-4-ol | Dehalogenation | Absence of chlorine isotopic pattern in MS, upfield shift of some aromatic protons | 146.06 |
| Starting Materials | Incomplete conversion | Signals corresponding to the specific starting materials used | Varies |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS Analysis
This protocol provides a general method for the analysis of this compound and related impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 100-500.
Protocol 2: NMR Sample Preparation
This protocol outlines the steps for preparing a sample of this compound for NMR analysis.
-
Sample Weight: Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains particulate matter, filter it through a small cotton plug in the Pasteur pipette during transfer.
-
Capping: Securely cap the NMR tube.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol 3: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation products.[8][9][10]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.
-
Photodegradation: Expose the solid sample to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to an appropriate concentration and analyze by HPLC-MS using the method described in Protocol 1 to identify any degradation products.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
- 7. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 8-Chloroisoquinolin-4-ol and Other Isoquinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 8-Chloroisoquinolin-4-ol with other isoquinoline derivatives. Due to the limited publicly available data for this compound, this guide leverages data from structurally similar isoquinoline compounds to provide a representative comparison of its potential physicochemical properties, biological activities, and toxicity. This analysis is supported by experimental data from published literature and includes detailed experimental protocols and signaling pathway diagrams to provide a comprehensive resource for drug discovery and development.
Introduction to Isoquinolines
Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1] This scaffold is a key structural component in a vast number of natural alkaloids and synthetic compounds that exhibit a wide range of pharmacological activities.[2] Isoquinoline derivatives are integral to the development of therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] The diverse biological activities of these compounds are attributed to their ability to interact with various biological targets, which can be modulated by the presence of different functional groups on the isoquinoline core.[4]
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP |
| Isoquinoline | C₉H₇N | 129.16 | 26-28 | 242-243 | 5.14 | 2.1 |
| 1-Chloroisoquinoline | C₉H₆ClN | 163.60 | 31-36 | 274-275 | - | - |
| 8-Hydroxyisoquinoline | C₉H₇NO | 145.16 | - | - | - | - |
| This compound (Predicted) | C₉H₆ClNO | 179.60 | - | - | - | - |
Data for Isoquinoline and 1-Chloroisoquinoline is sourced from publicly available data.[1][5] Data for 8-Hydroxyisoquinoline and this compound is not available in the searched literature.
Comparative Biological Activities
Isoquinoline derivatives have been extensively studied for their potential as therapeutic agents. The introduction of different substituents on the isoquinoline ring system can significantly modulate their biological effects.
Anticancer Activity
Numerous isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[6][7]
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action |
| Berberine (an isoquinoline alkaloid) | HepG2, MHCC97-L, SMMC-7721 (Hepatocellular carcinoma) | - | Induces autophagy and apoptosis.[8] |
| Berberine | MCF-7, 4T1, MDA-MB-231 (Breast cancer) | - | Reduces autophagy and proliferation.[8] |
| Substituted 1-aminoisoquinolines | Various | - | Cytotoxic |
| D-seco-berberine derivatives | Various | - | Apoptosis induction |
| Tetrahydroisoquinoline derivatives | Various | - | Antitumor activity |
Note: Specific IC₅₀ values for a broad range of compounds are not consistently reported in the reviewed literature, hence a qualitative description of activity is provided.
Antimicrobial Activity
The isoquinoline scaffold is a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[9][10]
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) |
| 1-Pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Gram-positive and Gram-negative bacteria | - |
| Halogenated phenyl and phenethyl carbamates of THIQ | Bacteria | - |
| Various isoquinoline alkaloids | Bacteria and Fungi | - |
Note: Specific MIC values for a broad range of compounds are not consistently reported in the reviewed literature.
Signaling Pathway Involvement
Isoquinoline derivatives exert their biological effects by modulating various signaling pathways crucial for cell survival, proliferation, and inflammatory responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating immune and inflammatory responses, as well as cell survival. Some isoquinoline alkaloids have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer effects.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer test with the MTT assay method [bio-protocol.org]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]
- 6. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review [mdpi.com]
- 9. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology. Isoquinoline scaffolds are present in numerous kinase inhibitors, and their derivatives are actively being investigated for their potential to target VEGFR-2. This guide provides a comparative analysis of the hypothetical efficacy of 8-Chloroisoquinolin-4-ol and a series of structurally related analogs as inhibitors of VEGFR-2.
Disclaimer: Direct experimental data for the VEGFR-2 inhibitory activity of this compound is not publicly available. The following data is a logical construct based on the structure-activity relationships (SAR) of similar quinoline and isoquinoline-based kinase inhibitors found in published research. These values are for illustrative purposes to guide potential research and are not experimentally validated data for these specific compounds.
Comparative Efficacy of 8-Substituted Isoquinolin-4-ols against VEGFR-2
The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of this compound and its analogs against VEGFR-2. The proposed trend, where smaller, more electronegative halogens at the 8-position may lead to better activity, is based on common SAR observations in kinase inhibitors.
| Compound | Structure | Substituent (R) | Hypothetical VEGFR-2 IC50 (nM) |
| This compound | ![]() | -Cl | 50 |
| 8-Fluoroisoquinolin-4-ol | ![]() | -F | 35 |
| 8-Bromoisoquinolin-4-ol | ![]() | -Br | 75 |
| 8-Methylisoquinolin-4-ol | ![]() | -CH3 | 120 |
| 8-Methoxyisoquinolin-4-ol | ![]() | -OCH3 | 200 |
| Isoquinolin-4-ol (Parent) | ![]() | -H | > 500 |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and quantify the inhibitory potential of these compounds, a series of biochemical and cell-based assays are typically employed.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the compounds.
Caption: Workflow for a biochemical VEGFR-2 kinase inhibition assay.
Caption: Workflow for a cell-based VEGFR-2 phosphorylation assay.
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in this guide.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compounds against recombinant human VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well microplates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent serial dilutions.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compounds to the appropriate wells. For control wells, add 5 µL of DMSO.
-
Enzyme Addition: Add 20 µL of a solution containing the VEGFR-2 enzyme in kinase assay buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of a solution containing the peptide substrate and ATP in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: After incubation, add 50 µL of the Kinase-Glo® reagent to each well.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cell-Based VEGFR-2 Autophosphorylation Assay
Objective: To assess the ability of the test compounds to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Recombinant human VEGF
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-VEGFR-2 (Tyr1175) ELISA kit
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a basal medium containing 0.5% FBS and incubate for 16-24 hours.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of the test compounds for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, and incubate on ice for 10 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
ELISA: Determine the concentration of phosphorylated VEGFR-2 in the supernatant using a specific sandwich ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the phospho-VEGFR-2 signal to the total protein concentration for each sample. Calculate the percent inhibition of VEGFR-2 phosphorylation for each compound concentration relative to the VEGF-stimulated control. Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Conclusion
This guide provides a framework for the comparative evaluation of this compound and its analogs as potential VEGFR-2 inhibitors. The provided hypothetical data and detailed experimental protocols offer a starting point for further investigation into this chemical series. The synthesis and biological evaluation of these and other related compounds will be crucial in validating their therapeutic potential and understanding the structure-activity relationships that govern their inhibitory activity against VEGFR-2.
Validating the Biological Activity of 8-Chloroisoquinolin-4-ol: A Comparative Guide to PARP1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the biological activity of 8-Chloroisoquinolin-4-ol, a putative inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Due to the limited publicly available data on the specific inhibitory activity of this compound, this document focuses on established methodologies for characterizing PARP1 inhibitors, presenting comparative data for well-known alternative compounds such as Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating DNA repair and maintaining genomic stability. Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality, where the inhibition of two DNA repair pathways simultaneously leads to cancer cell death.
Quantitative Comparison of PARP1 Inhibitors
Validating the biological activity of a potential PARP1 inhibitor like this compound involves determining its potency in both enzymatic and cellular contexts. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the efficacy of different inhibitors. The following table summarizes the reported IC50 values for several well-characterized PARP1 inhibitors across different assay formats.
Table 1: Comparison of IC50 Values for Known PARP1 Inhibitors
| Inhibitor | Assay Type | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | Cell-free enzymatic | 5 | 1 | [1][2] |
| Cell-based (MTT) | 4,200 - 19,800 | - | [3] | |
| Cell-based (Colony Formation) | 600 - 3,200 | - | [3] | |
| Talazoparib | Cell-free enzymatic | 0.57 | - | [4][5] |
| Cell-based | 26 (median rIC50) | - | [4] | |
| Niraparib | Cell-free enzymatic | 3.8 | 2.1 | [6][7] |
| Cell-based (MTS) | 7,487 - 58,980 | - | [8] | |
| Rucaparib | Cell-free enzymatic (Ki) | 1.4 | - | [9] |
| Cell-based | 2,500 - >15,000 | - | [10] | |
| Veliparib | Cell-free enzymatic (Ki) | 5.2 | 2.9 | [11] |
| Cell-based (CCK-8) | 133,500 (IC50) | - | [12] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell lines used, and the source of the enzyme and other reagents.
Experimental Protocols for Validating PARP1 Inhibition
A multi-faceted approach employing a combination of in vitro and cell-based assays is recommended to thoroughly validate the biological activity of this compound as a PARP1 inhibitor.
In Vitro Enzymatic Assays
These assays directly measure the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.
This assay quantifies the amount of PAR incorporated onto histone proteins, a substrate of PARP1.
Principle: Histone proteins are coated onto a microplate. Recombinant PARP1, activated DNA, and biotinylated NAD+ are added. PARP1 utilizes the biotinylated NAD+ to PARylate the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate. A decrease in signal in the presence of the inhibitor indicates PARP1 inhibition.
Detailed Protocol:
-
Coating: Coat a 96-well plate with histone H4 by adding 50 µL of a 1 µg/mL solution in PBS to each well and incubate overnight at room temperature.
-
Washing: Wash the plate three times with 200 µL/well of PBST (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Washing: Wash the plate twice with 200 µL/well of 1x PARP1 buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 0.1% Triton X-100).
-
Inhibitor Addition: Add 12.5 µL of this compound or control inhibitor at various concentrations to the wells.
-
Enzyme and DNA Addition: Add 12.5 µL of a mix containing recombinant PARP1 enzyme (e.g., 2.5 U/well) and activated DNA (e.g., 0.2 µ g/well ).
-
Reaction Initiation: Add 25 µL of 2X NAD+ solution (e.g., final concentration of 10 µM or 100 µM) to initiate the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Primary Antibody: Add 100 µL of anti-poly(ADP-ribose) (pADPr) monoclonal antibody (e.g., clone 10H) diluted in PBST/milk and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse antibody diluted in PBST/milk and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Detection: Add 100 µL of TMB substrate and incubate for 15 minutes. Stop the reaction with 100 µL of 0.2 N HCl.
-
Readout: Measure the absorbance at 450 nm using a microplate reader. The OD450 is proportional to the PARylation of histone H4.[1][4]
This homogeneous assay measures the binding of a fluorescently labeled NAD+ analog or a fluorescent PARP1 inhibitor to the enzyme.
Principle: A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PARP1 enzyme, its rotation is slowed, leading to a high fluorescence polarization signal. An inhibitor that competes for the same binding site will displace the fluorescent probe, causing a decrease in the FP signal.
Detailed Protocol:
-
Master Mix Preparation: Prepare a master mix containing 5x PARPtrap™ Assay Buffer, a fluorescently labeled oligonucleotide duplex, and distilled water.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or control inhibitors at 10-fold the final desired concentration.
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or vehicle control to the wells of a black 96-well plate.
-
Master Mix Addition: Add 20 µL of the master mix to all wells except the "Blank" wells.
-
Enzyme Addition: Add 20 µL of diluted PARP1 enzyme to all wells except the "Reference" and "Blank" wells. Add 1x PARPtrap™ Assay Buffer to the "Reference" and "Blank" wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of 10x NAD+ to all wells except the "High FP Control" wells (where water is added).
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Readout: Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 470 nm) and emission (e.g., 518 nm) filters.[8][13]
Cell-Based Assays
These assays assess the effect of the inhibitor on PARP1 activity within a cellular context, providing more physiologically relevant data.
This assay visualizes and quantifies the levels of PAR in cells treated with a DNA damaging agent and the PARP inhibitor.
Principle: Cells are treated with a DNA damaging agent (e.g., H2O2 or MMS) to induce PARP1 activation and PAR synthesis. In the presence of a PARP inhibitor, this PAR synthesis is blocked. The levels of PAR are then detected and quantified using immunofluorescence microscopy with an anti-pADPr antibody.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a control inhibitor for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBST for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against pADPr (e.g., 10H clone) overnight at 4°C.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity of pADPr signal per nucleus using image analysis software.
This assay measures the ability of an inhibitor to "trap" PARP1 on DNA, a key mechanism of action for many potent PARP inhibitors.
Principle: PARP inhibitors can stabilize the PARP1-DNA complex, preventing its dissociation and leading to the formation of cytotoxic lesions. This "trapping" can be more indicative of cellular toxicity than simple catalytic inhibition. The amount of PARP1 associated with the chromatin fraction of cells is quantified by Western blotting.
Detailed Protocol:
-
Cell Treatment: Treat cells with the PARP inhibitor and, in some cases, a DNA damaging agent (e.g., MMS) for a specified time (e.g., 4 hours).
-
Cell Fractionation: Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions. Commercial kits are available for this purpose.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from the chromatin fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against PARP1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
-
Densitometry: Quantify the band intensities to determine the relative amount of trapped PARP1.[11]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the validation process.
PARP1 Signaling in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major pathway for repairing single-strand DNA breaks.
Caption: PARP1 activation and recruitment of the DNA repair machinery.
Experimental Workflow for In Vitro PARP1 Inhibition Assay
This diagram outlines the key steps in a typical ELISA-based enzymatic assay to determine the IC50 of a PARP1 inhibitor.
References
- 1. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 5. Identification of novel PARP-1 inhibitors by structure-based virtual screening. | Semantic Scholar [semanticscholar.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ポリ[ADP-リボース]ポリメラーゼのトラッピング測定キット | PARPtrap Assay Kit for PARP1 / PARP2 | フナコシ [funakoshi.co.jp]
- 8. A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
Designing Robust Control Experiments for 8-Chloroisoquinolin-4-ol Investigations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing appropriate control experiments when investigating the biological effects of 8-Chloroisoquinolin-4-ol. Due to the limited specific literature on this compound, we will proceed with the well-supported hypothesis that, like many quinoline-based molecules with anti-cancer potential, this compound acts as a kinase inhibitor.[1][2][3] For the purposes of this guide, we will hypothesize that its primary target is the MEK1/2 kinase within the Ras/Raf/MEK/ERK (MAPK) signaling pathway, a critical cascade often dysregulated in cancer.[4][5][6][7]
This guide will detail the essential controls to validate on-target activity, rule out off-target effects and cytotoxicity, and ensure the reliability and reproducibility of your findings.
Hypothesized Mechanism of Action: MEK1/2 Inhibition
The MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5][6] We will hypothesize that this compound directly inhibits the kinase activity of MEK1 and/or MEK2, thereby preventing the phosphorylation and activation of its downstream substrates, ERK1 and ERK2.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity and Off-Target Effects of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the casein kinase 1 (CK1) inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), focusing on its cross-reactivity and off-target effects. Through an objective comparison with alternative CK1 inhibitors, D4476 and IC261, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs. The information presented is collated from publicly available experimental data and is intended for research purposes only.
Introduction
Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. Casein Kinase 1 (CK1) is a family of serine/threonine kinases involved in diverse signaling pathways, including Wnt/β-catenin signaling, circadian rhythm, and DNA repair.[1] N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, commonly known as CKI-7, is a widely used inhibitor of CK1.[2] However, the utility of any kinase inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to misinterpretation of experimental results and potential toxicity in clinical applications. This guide assesses the selectivity profile of CKI-7 and compares it with two other commercially available CK1 inhibitors, D4476 and IC261.
Comparative Analysis of Kinase Inhibitor Selectivity
The following tables summarize the available quantitative data on the inhibitory activity of CKI-7, D4476, and IC261 against their primary target, CK1, and a panel of other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity (IC50) Against Primary Target - Casein Kinase 1 (CK1)
| Compound | CK1 (General) | CK1α | CK1δ | CK1ε |
| CKI-7 | 6 µM | - | - | - |
| D4476 | - | - | 0.3 µM | - |
| IC261 | - | 16 µM | 1 µM | 1 µM |
Table 2: Off-Target Kinase Inhibitory Activity (IC50)
| Compound | Casein Kinase 2 (CK2) | Protein Kinase A (PKA) | Protein Kinase C (PKC) | CaM Kinase II (CaMKII) | SGK | S6K1 | MSK1 | ALK5 |
| CKI-7 | 90 µM | 550 µM | >1000 µM | 195 µM | Inhibits | Inhibits | Inhibits | - |
| D4476 | >20-fold selectivity over SAPK2/p38 | - | - | - | - | - | - | 0.5 µM |
| IC261 | - | >100 µM | - | - | - | - | - | - |
Interpretation of Data:
Based on the available data, D4476 appears to be the most potent inhibitor of CK1δ.[3][4] CKI-7 demonstrates broader inhibitory activity against several kinases, albeit at higher concentrations.[5] IC261 shows selectivity for CK1δ and CK1ε over CK1α.[6][7] It is important to note that a comprehensive head-to-head kinome scan for all three inhibitors across a large panel of kinases is not publicly available. Therefore, the off-target profiles presented here are not exhaustive. Researchers should exercise caution when interpreting results obtained using these inhibitors and consider validating their findings with complementary approaches.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway.
Caption: TR-FRET kinase inhibition assay workflow.
Experimental Protocols
A detailed methodology for a common assay used to determine kinase inhibitor potency is provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of a test compound against a specific kinase using a TR-FRET assay format.
I. Materials and Reagents:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
Adenosine triphosphate (ATP)
-
Test inhibitor compound
-
TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection buffer (TR-FRET buffer containing EDTA and a Terbium-labeled anti-phospho-substrate antibody)
-
Low-volume 384-well microplates (black or white)
-
TR-FRET compatible plate reader
II. Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the test inhibitor in the appropriate assay buffer. The final DMSO concentration in the assay should typically be kept below 1%.
-
Prepare a 2X working solution of the kinase in assay buffer.
-
Prepare a 2X working solution of the substrate and ATP in assay buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase solution to each well of the 384-well plate.
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Gently mix and pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Mix the contents of the wells and incubate the plate for a specific duration (e.g., 60-120 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the Stop/Detection buffer containing EDTA to chelate Mg2+ and stop the kinase reaction, and the Terbium-labeled antibody to detect the phosphorylated substrate.
-
Add 10 µL of the Stop/Detection buffer to each well.
-
Incubate the plate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the Terbium (donor) and Fluorescein (acceptor) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
Conclusion
The selection of a kinase inhibitor for research applications requires careful consideration of its potency and selectivity. While CKI-7 is a commonly used tool to probe the function of Casein Kinase 1, the available data suggests it may have a broader off-target profile compared to more recently developed inhibitors like D4476. The choice of inhibitor should be guided by the specific experimental context and the potential for off-target effects to confound the results. It is highly recommended to validate key findings using multiple inhibitors or complementary techniques such as genetic knockdown to ensure the observed phenotype is a direct result of inhibiting the intended target. This guide serves as a starting point for researchers to compare and select the most appropriate tool for their studies on Casein Kinase 1.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. A newly synthesized selective casein kinase I inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, and affinity purification of casein kinase I from bovine testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BioKB - Relationship - N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide - inhibits - cell population proliferation [biokb.lcsb.uni.lu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Chloroisoquinolin-4-ol and Its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative study of 8-Chloroisoquinolin-4-ol and its structural analogs, focusing on their antimicrobial, antifungal, and cytotoxic properties. Due to the limited publicly available data for this compound, this guide leverages experimental data from close structural analogs to provide a valuable comparative context for researchers.
Comparative Biological Activity
The biological activity of isoquinoline and quinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. The following table summarizes the available quantitative data for this compound's structural analogs.
| Compound | Structure | Biological Activity | Target Organism/Cell Line | IC50 / MIC (µg/mL) | Reference |
| This compound | (Structure not available in search results) | No publicly available data found | - | - | - |
| Cloxyquin (5-Chloro-8-hydroxyquinoline) | (Quinoline analog) | Antituberculosis | Mycobacterium tuberculosis H37Ra | 0.125 | [1] |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | (Quinoline analog) | Antifungal | Trichophyton rubrum, Microsporum canis | 0.5 - 2 | [2] |
| Nitroxoline (5-Nitro-8-hydroxyquinoline) | (Quinoline analog) | Antibacterial | Escherichia coli | (Bacteriostatic) | [2] |
| (+)-Actinodaphnine | (Isoquinoline alkaloid) | Antibacterial | Bacillus cereus, Micrococcus sp., Staphylococcus aureus | ≥ 50 | [3] |
| Roemerine methine | (Isoquinoline derivative) | Antibacterial | Escherichia coli, Klebsiella pneumonia | 300 | [3] |
| Anhydroushinsunine | (Isoquinoline derivative) | Antifungal | Candida albicans, Cryptococcus neoformans | 62.5 - 1000 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of compounds like this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method to assess antibacterial and antifungal activity.
General Procedure:
-
Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection or measurement of optical density can be used for determination.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
General Procedure:
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential Mechanism of Action: Metal Ion Chelation
Many 8-hydroxyquinoline derivatives exert their biological effects through the chelation of metal ions, which are essential for various cellular processes in both microorganisms and cancer cells.[4][5] This sequestration of vital metal ions can disrupt enzyme function and cellular integrity, leading to cell death.
Caption: Proposed mechanism of action via metal ion chelation.
Synthesis of Isoquinoline and Quinoline Scaffolds
The synthesis of isoquinoline and quinoline derivatives often involves well-established named reactions, which can be adapted to produce a variety of substituted analogs.
General Synthetic Workflow
Caption: General synthetic workflow for isoquinoline and quinoline analogs.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelation in metal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 8-Chloroisoquinolin-4-ol: A Guide to Putative Target Engagement Validation
For researchers, scientists, and drug development professionals venturing into the study of novel compounds, establishing definitive target engagement is a cornerstone of preclinical research. This guide addresses the hypothetical validation of target engagement for the compound 8-Chloroisoquinolin-4-ol. As of this writing, public domain literature lacks specific data on the biological targets and mechanism of action for this particular molecule. Therefore, this document serves as a roadmap, outlining established techniques that could be employed to identify and validate its molecular targets, presented in a comparative framework.
While direct experimental data for this compound is not available, we can draw parallels from methodologies applied to other small molecules to propose a comprehensive validation strategy. This guide will explore a multi-pronged approach, encompassing initial target identification through to rigorous validation in cellular and biochemical contexts.
Section 1: Unbiased Target Identification Strategies
In the absence of a known target for this compound, initial efforts would focus on unbiased screening methods to identify potential protein interactors. These techniques are invaluable for "target deconvolution" of novel bioactive compounds.
Table 1: Comparison of Unbiased Target Identification Methods
| Technique | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry | Immobilized this compound is used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry. | Direct identification of binding partners. | Requires chemical modification of the compound for immobilization, which may alter its binding properties. Prone to identifying non-specific binders. |
| Cellular Thermal Shift Assay (CETSA®) coupled with Mass Spectrometry (MS) | Ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability across a temperature gradient in the presence of the compound are monitored by MS.[1][2][3][4] | Identifies target engagement in a native cellular environment without modifying the compound.[1][2][3][4] Can provide insights into downstream pathway effects.[3] | Can be technically demanding and may not be suitable for all protein classes. |
| Kinome Profiling | A broad screening approach to assess the effect of this compound on a large panel of kinases, which are common drug targets.[5] | Provides a rapid and comprehensive overview of the compound's kinase inhibitory activity.[5] | Limited to kinase targets. Does not confirm direct binding. |
Section 2: Validating Putative Targets: Orthogonal Approaches
Once a list of potential targets is generated, a series of orthogonal assays are crucial to confirm direct and specific engagement.
Table 2: Comparison of Target Validation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Biochemical Assays (e.g., Enzyme Inhibition) | If the putative target is an enzyme, its activity is measured in the presence and absence of this compound to determine inhibitory constants (IC50/Ki). | Provides quantitative data on the compound's potency and mechanism of inhibition. | Requires a purified, active form of the target protein. Does not confirm engagement in a cellular context. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics (association and dissociation rates) between this compound and the purified target protein immobilized on a sensor chip. | Provides real-time, label-free quantitative data on binding affinity and kinetics. | Requires purified protein and specialized instrumentation. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding of this compound to the target protein, providing a complete thermodynamic profile of the interaction. | Gold standard for determining binding affinity (KD), stoichiometry, and thermodynamics. | Requires relatively large amounts of pure protein and compound. |
| Cellular Target Engagement Assays | Techniques like NanoBRET™ or fluorescence resonance energy transfer (FRET) can be used in live cells to monitor the proximity of this compound (or a tagged derivative) to a fluorescently labeled target protein. | Confirms target engagement in a physiological cellular environment. | Often requires genetic modification of the target protein or chemical modification of the compound. |
Section 3: Experimental Protocols
Detailed experimental protocols are essential for reproducibility. Below are generalized workflows for key validation techniques.
Cellular Thermal Shift Assay (CETSA) Workflow
Biochemical Enzyme Inhibition Assay Workflow
Section 4: Hypothetical Signaling Pathway
Should initial screens suggest that this compound targets a key signaling protein (e.g., a kinase), the following diagram illustrates a generic pathway that could be investigated.
Conclusion
While the specific molecular targets of this compound remain to be elucidated, this guide provides a comprehensive and comparative framework of established techniques for its target engagement validation. A systematic approach, beginning with unbiased target identification and followed by rigorous orthogonal validation, will be paramount in characterizing the mechanism of action of this novel compound. The successful application of these methodologies will be critical for advancing our understanding of its biological function and potential therapeutic applications.
References
- 1. Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Determining the Specificity of 8-Chloroisoquinolin-4-ol in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of 8-Chloroisoquinolin-4-ol with Structurally Related Compounds
Introduction
This compound is a heterocyclic organic molecule belonging to the isoquinoline alkaloid family. While this specific compound has not been extensively studied, its structural motifs are present in a wide range of biologically active molecules. The isoquinoline core is a common scaffold in natural products and synthetic compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a chlorine atom at the 8-position and a hydroxyl group at the 4-position suggests potential for specific interactions with biological targets. This guide explores the potential biological activities and specificity of this compound by comparing it with well-characterized structural analogues.
Comparative Analysis of Potential Biological Activities
Based on the activities of related compounds, this compound may exhibit activity in two primary areas: as an antimicrobial agent and as a kinase inhibitor.
Antimicrobial Activity
The 8-hydroxyquinoline scaffold is well-known for its antimicrobial properties, which are often attributed to its ability to chelate metal ions essential for microbial growth and enzymatic function. The chloro-substitution can further enhance this activity.
Table 1: Comparison of Antimicrobial Activity of this compound Analogues
| Compound | Target Organism(s) | Mechanism of Action | Potency (MIC) | Reference |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis, Staphylococcus aureus, various fungi | Metal chelation, disruption of metalloenzymes | 3.13-12.5 µg/mL against M. tuberculosis | [1][2] |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | Not fully elucidated, likely involves metal chelation | 0.06-0.25 µg/mL | [3] |
| Quinolones (e.g., Ciprofloxacin) | Broad-spectrum antibacterial | Inhibition of DNA gyrase and topoisomerase IV | Varies widely depending on the bacterium | |
| This compound (Hypothesized) | Bacteria, Fungi | Potential metal chelation and/or other mechanisms | To be determined |
Inference for this compound: The presence of the chloro and hydroxyl groups suggests that this compound could possess antimicrobial activity. Its efficacy would need to be determined against a panel of bacteria and fungi.
Kinase Inhibitory Activity
The quinoline and isoquinoline scaffolds are present in numerous kinase inhibitors, some of which are approved cancer therapeutics. The nitrogen atom in the ring system can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.
Table 2: Comparison of Kinase Inhibitory Activity of this compound Analogues
| Compound/Class | Target Kinase(s) | Mechanism of Action | Potency (IC50) | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin, other kinases | ATP-competitive inhibition | Varies (e.g., 57 nM for a nitro-substituted analog against Haspin) | [4] |
| Quinoline-based inhibitors | EGFR, VEGFR, etc. | ATP-competitive inhibition | Varies widely | [5] |
| 8-substituted pyrazoloisoquinolines | Haspin | Introduction of a bromine at the 8-position was detrimental to Haspin inhibition | Decreased inhibition compared to unsubstituted analogs | [4] |
| This compound (Hypothesized) | Various kinases (e.g., tyrosine kinases, serine/threonine kinases) | Potential ATP-competitive inhibition | To be determined |
Inference for this compound: The isoquinoline core suggests potential as a kinase inhibitor. However, the substitution at the 8-position could influence its activity and selectivity, as observed with some 8-substituted pyrazoloisoquinolines where such substitution was detrimental to the inhibition of certain kinases.[4]
Proposed Experimental Protocols
To determine the actual biological specificity of this compound, the following experimental workflows are proposed.
Antimicrobial Susceptibility Testing
Methodology:
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.
-
Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Agar Disk Diffusion Assay: This method provides a qualitative assessment of antimicrobial activity.
-
Prepare an agar plate evenly inoculated with the test microorganism.
-
Apply a sterile paper disk impregnated with a known concentration of this compound to the agar surface.
-
Incubate the plate under appropriate conditions.
-
The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured.
-
Kinase Inhibition Assay
Methodology:
-
Kinase Panel Screening: To identify potential kinase targets, this compound should be screened against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).
-
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay): For promising hits from the initial screen, a dose-response curve is generated to determine the IC50 value.
-
The assay measures the amount of ADP produced during the kinase reaction.
-
Set up kinase reactions containing the kinase, substrate, ATP, and varying concentrations of this compound.
-
After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
The luminescent signal is proportional to the amount of ADP produced and is used to calculate the percentage of kinase inhibition.
-
-
Mechanism of Inhibition Studies: To determine if the inhibition is ATP-competitive, the kinase assay is performed with varying concentrations of both the inhibitor and ATP.
Visualizations
Proposed Signaling Pathway for Kinase Inhibition
Caption: Proposed mechanism of kinase inhibition by this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of this compound.
Conclusion
While the specific biological targets of this compound remain to be elucidated, its structural similarity to known bioactive compounds provides a strong rationale for investigating its potential as both an antimicrobial agent and a kinase inhibitor. The comparative data and proposed experimental workflows in this guide offer a foundational framework for researchers to begin characterizing the biological specificity and therapeutic potential of this compound. Further research is essential to validate these hypotheses and to understand the precise mechanisms of action of this compound in biological systems.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. woah.org [woah.org]
- 5. nbinno.com [nbinno.com]
Benchmarking 8-Chloroisoquinolin-4-ol: A Comparative Analysis Against Standard Pim-1 Kinase Inhibitors
For Immediate Release
This guide provides a comparative performance benchmark of the novel compound 8-Chloroisoquinolin-4-ol against established inhibitors of Pim-1 kinase, a key enzyme implicated in various cancers. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to evaluate the potential of new therapeutic agents.
While direct experimental data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors, particularly those with an isoquinoline or quinoline core, suggests its potential as a kinase inhibitor. Notably, the 8-hydroxyquinoline scaffold has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase. Based on this structural rationale, this guide uses well-characterized Pim-1 inhibitors as a benchmark for the putative performance of this compound.
Performance Comparison
The following table summarizes the inhibitory activity (IC50) of several standard Pim-1 kinase inhibitors. These values serve as a reference for the anticipated potency of this compound.
| Compound/Inhibitor | Target Kinase | IC50 (nM) |
| This compound | Pim-1 (Hypothesized) | Data Not Available |
| SGI-1776 | Pim-1 | 7 |
| AZD1208 | Pim-1 | 5 |
| CX-6258 | Pim-1, Pim-2, Pim-3 | 5, 25, 15 |
| Staurosporine | Pan-kinase inhibitor | 6 (for Pim-1) |
Signaling Pathway and Experimental Workflow
To provide context for the benchmark, the following diagrams illustrate the Pim-1 signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Safety Operating Guide
Safe Disposal of 8-Chloroisoquinolin-4-ol: A Procedural Guide
The proper disposal of 8-Chloroisoquinolin-4-ol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with established safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate care. This compound is classified as toxic if swallowed and causes skin irritation.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Eye Protection: Chemical safety goggles or eyeglasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Hand Protection: Appropriate chemical-resistant gloves.
-
Body Protection: Protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of dust inhalation.[1]
General Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Do not eat, drink, or smoke when handling this product.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.[1][2][3]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, filter paper), in a designated and clearly labeled waste container.
-
The container must be suitable for hazardous chemical waste, typically a robust, sealable container provided by your institution's environmental health and safety (EHS) department.
-
-
Spill Management:
-
Container Sealing and Labeling:
-
Once the waste container is ready for disposal, ensure it is tightly sealed.
-
Label the container clearly with the full chemical name ("this compound") and any other information required by your institution's EHS protocols.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
III. Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for sewer disposal) are available, as the recommendation is for complete containment and disposal via a licensed facility. Key storage conditions are summarized below.
| Parameter | Recommendation |
| Storage Temperature | Room Temperature |
| Storage Atmosphere | Dry, well-ventilated.[1][2][3][4] Keep under nitrogen for prolonged storage.[1] |
| Container | Tightly closed and properly labeled.[1][2][3][4] |
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 8-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 8-Chloroisoquinolin-4-ol (CAS No. 1782793-75-2), ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1] The following table outlines the required PPE.
| Body Part | Equipment | Specification |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the solid compound to avoid dust inhalation.[1] |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin contact.[1] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles | As described by OSHA's eye and face protection regulations.[1] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes | To prevent skin exposure.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
2. Personal Preparation:
-
Don all required PPE as outlined in the table above before handling the compound.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
3. Handling the Compound:
-
Avoid generating dust when working with the solid form.
-
Do not eat, drink, or smoke in the area where the compound is handled.
-
Avoid contact with skin and eyes.[1]
-
In case of accidental contact, follow the first aid measures outlined below.
4. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent contamination and exposure.
-
Store away from incompatible materials.[1]
Emergency Procedures: First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.[1]
| Exposure Route | First Aid Protocol |
| If Inhaled | Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, labeled, and sealed container.
-
Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or soil.[1]
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

